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  • Product: Trietazine-ethylamino
  • CAS: 93567-85-2

Core Science & Biosynthesis

Foundational

Chemical Structure and Physicochemical Properties of Trietazine-Ethylamino: An In-Depth Technical Guide

Executive Summary The s-triazine class of herbicides has been extensively utilized globally for broadleaf weed control, prompting rigorous environmental and toxicological monitoring[1]. While parent compounds like trieta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The s-triazine class of herbicides has been extensively utilized globally for broadleaf weed control, prompting rigorous environmental and toxicological monitoring[1]. While parent compounds like trietazine (2-chloro-4-diethylamino-6-ethylamino-1,3,5-triazine) are well-characterized, their substituted derivatives and impurities demand equal analytical scrutiny. Trietazine-ethylamino (CAS 93567-85-2), chemically designated as 2,4-bis(ethylamino)-6-diethylamino-s-triazine, serves as a critical analytical reference material[2]. As a Senior Application Scientist, I have structured this whitepaper to delineate its structural chemistry, physicochemical properties, formation mechanisms, and to provide a self-validating analytical protocol for its quantification.

Chemical Identity and Structural Elucidation

Trietazine-ethylamino is a diamino-1,3,5-triazine derivative. Its structural framework consists of a highly symmetrical, aromatic s-triazine ring where the carbon centers are bonded to exocyclic nitrogen atoms.

  • SMILES: CCNC1=NC(=NC(=N1)N(CC)CC)NCC[]

  • InChI Key: PKIMGNVJQPTABT-UHFFFAOYSA-N[]

Mechanistic Insight: The s-triazine core exhibits strong electron-withdrawing properties due to the three electronegative nitrogen atoms within the ring. This electron deficiency at the C2, C4, and C6 positions makes the carbon atoms highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). In the parent trietazine molecule, the C2 position is occupied by a chlorine atom—an excellent leaving group. When exposed to ethylamine (either during synthesis as an impurity or via specific environmental amination pathways), the nucleophile attacks the C2 carbon, displacing the chloride ion and forming the 2,4-bis(ethylamino)-6-diethylamino-s-triazine structure.

Transformation A Trietazine (Parent Compound) C9H16ClN5 B SNAr Mechanism Nucleophilic Attack (+ Ethylamine) A->B - Cl- C Trietazine-ethylamino (Derivative) C11H22N6 B->C + NH-CH2-CH3

Fig 1: Nucleophilic aromatic substitution pathway forming trietazine-ethylamino.

Physicochemical Properties

Understanding the physicochemical parameters of trietazine-ethylamino is essential for predicting its environmental fate and optimizing chromatographic separation. The substitution of the chlorine atom with an ethylamino group increases the basicity and alters the lipophilicity of the molecule compared to its parent compound.

Quantitative Data Summary
PropertyValueSource
Chemical Name 2,4-bis(ethylamino)-6-diethylamino-s-triazine[2]
CAS Registry Number 93567-85-2[]
Molecular Formula C11H22N6[4]
Molecular Weight 238.33 g/mol []
Standard Matrix 100 µg/mL in Methyl cellosolve[2]
Storage Temperature Ambient (>5 °C)[2]

Environmental and Toxicological Relevance

s-Triazine herbicides are known for their moderate to low mobility in soil, which is heavily influenced by soil texture and rainfall[5]. The hydrolytic degradation of s-triazines is typically catalyzed by enzymes from the amidohydrolase superfamily, ultimately yielding cyanuric acid[1]. However, the presence of alkylamino derivatives such as trietazine-ethylamino—often utilized as a Certified Reference Material (CRM) for environmental screening[2]—highlights the complexity of triazine transformation networks. Monitoring these specific derivatives is vital to prevent the underestimation of total triazine loads in agricultural runoff.

Analytical Protocols: Extraction and LC-MS/MS Quantification

To accurately quantify trietazine-ethylamino in environmental matrices (e.g., soil leachate or surface water), a highly selective and sensitive approach is required. The following protocol outlines a self-validating Solid-Phase Extraction (SPE) coupled with LC-MS/MS workflow.

Causality in Experimental Design:

  • Why HLB Sorbents? Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents are chosen because they effectively retain both the moderately polar triazine ring and the hydrophobic ethyl/diethyl side chains, ensuring high recovery rates.

  • Why Formic Acid? The addition of 0.1% formic acid to the mobile phase forces the protonation of the exocyclic amino groups and the triazine ring nitrogens, drastically enhancing the ionization efficiency in positive Electrospray Ionization (ESI+) mode.

Step-by-Step Methodology
  • Sample Preparation & Isotope Spiking (Self-Validation):

    • Filter 500 mL of the aqueous sample through a 0.45 µm PTFE membrane to remove particulate matter.

    • Critical Step: Spike the sample with 10 ng/L of an isotopically labeled internal standard (e.g., Atrazine-d5). This creates a self-validating system; the known recovery of the heavy isotope mathematically corrects for any matrix-induced ion suppression during MS analysis.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Pass 5 mL of LC-MS grade methanol followed by 5 mL of ultrapure water through the HLB cartridge (200 mg/6 mL) at 1-2 mL/min.

    • Loading: Load the spiked sample at a controlled flow rate of 5 mL/min to ensure optimal residence time for analyte-sorbent interaction.

    • Washing: Wash with 5 mL of 5% methanol in water to elute highly polar matrix interferences.

    • Elution: Elute the target analytes with 6 mL of a Methanol/Dichloromethane mixture (1:1, v/v).

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of ultra-high-purity nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile).

  • LC-MS/MS Analysis (MRM Mode):

    • Chromatography: Inject 10 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

    • Detection: Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for trietazine-ethylamino (Precursor ion [M+H]+ m/z 239.3 specific product ions, typically resulting from the loss of ethylamine moieties).

Workflow S1 1. Sample Filtration & Isotope Spiking S2 2. SPE Conditioning (HLB Polymeric Sorbent) S1->S2 S3 3. Sample Loading & 5% MeOH Wash S2->S3 S4 4. Elution (MeOH/DCM) & N2 Evaporation S3->S4 S5 5. LC-MS/MS (ESI+) MRM Analysis S4->S5 S6 6. Data Quantification & Matrix Correction S5->S6

Fig 2: Validated SPE and LC-MS/MS analytical workflow for triazine derivatives.

References

  • Title: TRIETAZINE-ETHYLAMINO — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review Source: PMC (National Institutes of Health) URL: [Link]

  • Title: ATRAZINE (A Short Review of Literature) Source: Infoteca Embrapa URL: [Link]

Sources

Exploratory

Trietazine-Ethylamino Metabolic Degradation Pathways in Agricultural Soil: A Comprehensive Technical Guide

Executive Summary Understanding the environmental fate of xenobiotics is a critical intersection between agrochemical research and pharmaceutical drug development. Trietazine (6-chloro-N,N,N'-triethyl-1,3,5-triazine-2,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the environmental fate of xenobiotics is a critical intersection between agrochemical research and pharmaceutical drug development. Trietazine (6-chloro-N,N,N'-triethyl-1,3,5-triazine-2,4-diamine)[1][2], a selective s-triazine herbicide, shares structural motifs with numerous pharmacophores, making its biotransformation pathways highly relevant to scientists studying xenobiotic metabolism. In agricultural soils, trietazine does not simply dissipate; it undergoes a complex, microbially mediated metabolic cascade[3].

This whitepaper elucidates the core degradation pathways of trietazine—specifically focusing on the N-dealkylation of its ethylamino and diethylamino groups—and provides validated experimental protocols for tracking these metabolic intermediates. By mapping the enzymatic kinetics from the parent compound down to complete mineralization, researchers can better model the environmental persistence and toxicological profiles of s-triazine derivatives[4].

Molecular Architecture & Primary Metabolic Pathways

Trietazine is characterized by a symmetrical hexameric ring consisting of alternating carbon and nitrogen atoms, substituted with a chlorine atom, a diethylamino group, and an ethylamino group[1][2]. The degradation of trietazine in aerobic agricultural soil is primarily driven by indigenous microbial consortia utilizing the compound as a nitrogen source[3][5].

The metabolic degradation occurs in three distinct phases:

Phase I: N-Dealkylation (Cytochrome P450 / Microbial Oxidases)

The initial attack on the trietazine molecule typically involves the oxidative N-dealkylation of its alkylamino side chains.

  • Formation of Simazine: The loss of a single ethyl group from the diethylamino moiety converts trietazine into simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine)[6][7].

  • Formation of Deethyl-trietazine: Alternatively, the dealkylation of the ethylamino group yields deethyl-trietazine. These reactions are catalyzed by mixed-function oxidases analogous to mammalian CYP450 enzymes, highlighting a conserved evolutionary approach to xenobiotic detoxification.

Phase II: Hydrolytic Dechlorination

Following dealkylation, the intermediates undergo hydrolytic dechlorination. Enzymes from the amidohydrolase superfamily (specifically AtzA or TrzN) catalyze the nucleophilic substitution of the chlorine atom with a hydroxyl group[4][5]. This step is toxicologically significant as it removes the herbicidal activity of the molecule, converting simazine into hydroxysimazine. Notably, these amidohydrolases are metalloenzymes; their activity can be modulated by the bioavailability of transition metals in the soil matrix[5].

Phase III: Deamination and Ring Cleavage

Hydroxysimazine is further deaminated by AtzB and AtzC enzymes to form cyanuric acid, a central convergence point for s-triazine metabolism[4][5]. Finally, a suite of enzymes (AtzD, AtzE, and AtzF) cleaves the robust triazine ring, resulting in complete mineralization into carbon dioxide ( CO2​ ) and ammonia ( NH3​ )[4][6].

TrietazineMetabolism Trietazine Trietazine (Parent Herbicide) Simazine Simazine (De-ethylation Product) Trietazine->Simazine N-dealkylation (Loss of ethyl from diethylamino) DeethylTrietazine Deethyl-trietazine (De-ethylation Product) Trietazine->DeethylTrietazine N-dealkylation (Loss of ethyl from ethylamino) HydroxySimazine Hydroxysimazine (Dechlorinated Metabolite) Simazine->HydroxySimazine Hydrolytic Dechlorination (AtzA / TrzN enzymes) DeethylTrietazine->HydroxySimazine Dealkylation & Dechlorination CyanuricAcid Cyanuric Acid (Ring Cleavage Precursor) HydroxySimazine->CyanuricAcid Deamination (AtzB / AtzC enzymes) Mineralization CO2 + NH3 (Complete Mineralization) CyanuricAcid->Mineralization Ring Cleavage (AtzD / AtzE / AtzF enzymes)

Metabolic degradation pathway of Trietazine in agricultural soil.

Quantitative Data & Kinetic Modeling

The persistence of trietazine and its metabolites is heavily dependent on soil organic carbon, pH, and microbial biomass. Because s-triazines exhibit varying soil adsorption coefficients ( Koc​ ), their bioavailability for enzymatic degradation shifts over time[8].

Table 1: Kinetic Parameters of Trietazine and Key Metabolites in Aerobic Soil

CompoundMolecular FormulaPrimary TransformationSoil Half-Life (DT50)*Peak Formation Time
Trietazine C9​H16​ClN5​ N-Dealkylation30 - 50 daysDay 0 (Parent)
Simazine C7​H12​ClN5​ Hydrolytic Dechlorination40 - 60 daysDays 15 - 25
Hydroxysimazine C7​H13​N5​O Deamination15 - 25 daysDays 30 - 45
Cyanuric Acid C3​H3​N3​O3​ Ring Cleavage< 5 daysTransient

*Note: DT50 values are generalized from standard aerobic soil microcosms (20°C, 45% Maximum Water Holding Capacity). Actual kinetics will vary based on the specific microbial titer of atz/trz gene-harboring strains[4][6].

Experimental Methodologies for Pathway Elucidation

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for tracking the ethylamino degradation of trietazine.

Protocol: Soil Microcosm Incubation and Metabolite Extraction

Rationale: Field-collected soil maintains the indigenous microbial consortia required for authentic degradation profiling. Using 14C -ring-labeled trietazine allows for precise mass balance calculations, ensuring that unextractable (bound) residues are accounted for.

Step 1: Soil Collection and Acclimation

  • Collect topsoil (0–15 cm depth) from an agricultural site with no prior history of s-triazine application to establish a baseline.

  • Sieve the soil to 2 mm to ensure homogeneity.

  • Acclimate the soil in the dark at 25°C for 7 days to restore baseline microbial respiration and enzymatic activity.

Step 2: Microcosm Spiking

  • Spike 50 g (dry weight equivalent) of soil with 14C -labeled trietazine to achieve a final concentration of 1.0 mg/kg.

  • Causality Check: Apply the compound using a minimal volume of acetone carrier. Allow the acetone to volatilize completely before sealing the microcosm to prevent solvent-induced microbial toxicity.

  • Adjust soil moisture to 50% of its maximum water holding capacity.

Step 3: Sampling and Quenching

  • Harvest triplicate microcosms at predetermined intervals (e.g., Days 0, 3, 7, 14, 28, 56, 120).

  • Causality Check: Immediately flash-freeze the samples using liquid nitrogen. This halts all enzymatic activity instantly, preventing ex vivo degradation during the extraction process.

Step 4: Accelerated Solvent Extraction (ASE)

  • Extract the soil using an ASE system with a mixture of Methanol:Water (80:20, v/v) at 100°C and 1500 psi.

  • Causality Check: The high pressure and temperature disrupt soil-analyte interactions, efficiently extracting both the lipophilic parent compound (trietazine) and polar hydroxylated metabolites (hydroxysimazine).

Step 5: LC-MS/MS Quantification

  • Concentrate the extract via Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) cartridge.

  • Analyze using a gradient HPLC method coupled with tandem mass spectrometry (LC-MS/MS)[8].

  • Causality Check: Gradient elution on a C18 column is mandatory to achieve baseline separation between isobaric intermediates (e.g., distinguishing between simazine and deethyl-trietazine based on retention time and specific MRM transitions).

Conclusion & Future Perspectives

The metabolic degradation of trietazine in agricultural soil is a highly orchestrated biochemical process. The sequential N-dealkylation of its ethylamino and diethylamino groups yields simazine, which is subsequently detoxified via hydrolytic dechlorination and ultimately mineralized[4][5][6]. For drug development professionals and environmental scientists, the enzymatic mechanisms governing these pathways—particularly the broad-substrate specificity of soil amidohydrolases and oxidases—offer profound insights into xenobiotic biotransformation and the engineering of bioremediation strategies.

References

  • Soil Adsorption Coefficients of s-Triazines Estimated with a New Gradient HPLC Method Department of Science Service (DSS) URL:[Link]

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review MDPI - Microorganisms URL:[Link]

  • Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils ResearchGate / Applied and Environmental Microbiology URL: [Link]

  • Trietazine - the NIST WebBook National Institute of Standards and Technology (NIST) URL:[Link]

  • Trietazine | C9H16ClN5 | CID 15951 - PubChem National Institutes of Health (NIH) URL: [Link]

  • Simazine | C7H12ClN5 | CID 5216 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review PubMed Central (PMC) - NIH URL: [Link]

Sources

Foundational

A Technical Guide to the Mechanism of Trietazine-Ethylamino Action in Photosystem II Inhibition

Executive Summary Triazine-class herbicides, including those with ethylamino moieties such as trietazine, represent a cornerstone in chemical weed management. Their efficacy stems from a highly specific and potent inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Triazine-class herbicides, including those with ethylamino moieties such as trietazine, represent a cornerstone in chemical weed management. Their efficacy stems from a highly specific and potent inhibition of photosynthetic electron transport within Photosystem II (PSII). This technical guide provides an in-depth exploration of the molecular mechanism underpinning this inhibition. We will dissect the interaction of trietazine-ethylamino with its target, the D1 protein, detail the subsequent biophysical and biochemical consequences, and present robust experimental protocols for studying these effects. By integrating structural biology insights with functional data, this document serves as a comprehensive resource for researchers investigating herbicide action, developing novel phytotoxic agents, or studying the fundamental processes of photosynthesis.

Introduction: Photosystem II and the Centrality of the D1 Protein

Photosystem II is a large, multi-subunit protein-pigment complex embedded in the thylakoid membranes of chloroplasts. It functions as a light-driven water-plastoquinone oxidoreductase, catalyzing the initial and most critical step of oxygenic photosynthesis: the splitting of water to produce molecular oxygen, protons, and electrons. The energy of captured photons is used to drive electrons through a series of redox-active cofactors.

A key component of the PSII reaction center is the D1 protein (encoded by the psbA gene). This protein, along with the D2 protein, forms the heterodimeric core that binds most of the essential redox cofactors. Crucially, the D1 protein contains a specific binding niche for a mobile plastoquinone molecule, designated Q_B. The Q_B site is the terminal electron acceptor within PSII, accepting two electrons sequentially from a one-electron carrier, Q_A, before being released into the thylakoid membrane as plastoquinol (PQH₂). This electron handoff is the rate-limiting step in PSII activity and, therefore, a prime target for inhibition.

The Molecular Mechanism of Trietazine-Ethylamino Inhibition

The herbicidal activity of trietazine-ethylamino is not due to a slow starvation of the plant but rather a rapid cascade of destructive photooxidative events initiated by the blockage of electron flow.[1][2]

Competitive Binding at the Q_B Niche

Triazine herbicides act as potent antagonists of the native plastoquinone at the Q_B binding site on the D1 protein.[3][4] They physically occupy the niche, preventing the binding of a plastoquinone molecule.[5] This is a competitive and reversible interaction.[6] By blocking the Q_B site, the herbicide effectively severs the photosynthetic electron transport chain, preventing electrons from leaving PSII to be transferred to the plastoquinone pool.[1][7]

The binding is highly specific, facilitated by a network of non-covalent interactions between the herbicide molecule and amino acid residues lining the Q_B pocket. For triazines, key interactions typically involve:

  • Hydrogen Bonds: With the backbone nitrogen of residues like Phenylalanine-265 and the side chain of Serine-264.[7]

  • Van der Waals Forces: With a range of hydrophobic and aromatic residues, including Phenylalanine-255 and Valine-219.[5][8]

The diagram below illustrates the blockade of the electron transport chain at the D1 protein.

PSII_Inhibition cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_D1 D1 Protein P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA Q_A Pheo->QA e⁻ QB_Site Q_B Binding Site QA->QB_Site e⁻ PQ_Pool Plastoquinone (PQ) Pool QB_Site->PQ_Pool e⁻ (Blocked) Trietazine Trietazine Trietazine->QB_Site Binds & Inhibits

Caption: Trietazine competitively binds to the Q_B site on the D1 protein, blocking electron transfer from Q_A to the plastoquinone pool.

Downstream Consequences: Oxidative Stress and Photodamage

With the forward electron flow halted, the energy from absorbed light cannot be dissipated through photochemistry. The PSII reaction center becomes "closed," with Q_A remaining in its reduced state (Q_A⁻). This leads to two highly destructive downstream events:

  • Formation of Triplet Chlorophyll (³Chl): The highly energized reaction center chlorophyll (P680) has an extended lifetime and can undergo intersystem crossing to a long-lived, highly reactive triplet state.[1]

  • Generation of Singlet Oxygen (¹O₂): Triplet chlorophyll can react with ground-state molecular oxygen (³O₂) to produce singlet oxygen, an extremely potent reactive oxygen species (ROS).[1]

Singlet oxygen indiscriminately attacks and oxidizes vital cellular components. This results in:

  • Lipid Peroxidation: The destruction of polyunsaturated fatty acids in the thylakoid and other cellular membranes, leading to loss of membrane integrity and cellular leakage.[1][9]

  • Pigment Destruction: The photo-oxidation of chlorophyll and protective carotenoid pigments, causing the characteristic symptom of leaf yellowing or whitening (chlorosis).[1]

Ultimately, this rapid, light-dependent oxidative damage leads to membrane leakage, tissue desiccation (necrosis), and plant death, a process far more swift than simple starvation.[1][2]

The molecular interactions within the Q_B binding site are critical for the herbicide's efficacy.

D1_Binding_Site cluster_D1_Pocket Q_B Binding Niche (D1 Protein) Trietazine {Trietazine-Ethylamino|N-C-N...} Ser264 Ser-264 Trietazine->Ser264 H-Bond His215 His-215 Trietazine->His215 van der Waals Phe265 Phe-265 Trietazine->Phe265 H-Bond Val219 Val-219 Trietazine->Val219 van der Waals

Caption: Key amino acid residues in the D1 protein that form hydrogen bonds and van der Waals interactions with triazine herbicides.

Experimental Methodologies for Characterizing PSII Inhibition

Several robust biophysical and biochemical techniques are employed to quantify the inhibitory action of herbicides on PSII. The protocols described below represent self-validating systems for assessing the mechanism of action.

Chlorophyll a Fluorescence Analysis

Rationale: This non-invasive technique measures the light re-emitted as fluorescence from chlorophyll a molecules. Because fluorescence is a de-excitation pathway that competes with photochemistry, any blockage in the electron transport chain leads to a dramatic increase in fluorescence yield.[10][11] The analysis of the fast fluorescence induction curve (the OJIP transient) provides detailed information on the status of the PSII acceptor side.[12]

Experimental Protocol: OJIP Transient Measurement

  • Plant Material and Treatment: Grow susceptible test plants (e.g., Pisum sativum, Spinacia oleracea) under controlled conditions. Apply trietazine-ethylamino at a range of concentrations via foliar spray or root drench. Include a control group treated with the carrier solvent only.

  • Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 20-30 minutes to ensure all PSII reaction centers are "open" (Q_A is fully oxidized).

  • Measurement: Use a portable fluorometer (e.g., a Plant Efficiency Analyser). Attach the leaf clip to the dark-adapted leaf, ensuring a light-tight seal.

  • Data Acquisition: Subject the leaf to a single, short (1-2 second) pulse of high-intensity saturating light. The instrument records the fluorescence emission from the initial level (F₀) to the maximum level (F_M).

  • Data Analysis: The resulting OJIP transient is analyzed. A key indicator of PSII inhibition is a rapid rise to the J-step and a loss of the subsequent I-P phase. The maximum quantum efficiency of PSII (Fv/Fm) is calculated as (F_M - F₀) / F_M.[13][14] A significant decrease in Fv/Fm indicates photoinhibitory damage.[15]

  • Causality Check: In the presence of a PSII inhibitor like trietazine, F₀ remains relatively constant while F_M decreases and the variable fluorescence (Fv = F_M - F₀) collapses, leading to a lower Fv/Fm ratio. The rapid rise in fluorescence upon illumination is the hallmark of Q_A to Q_B electron flow blockage.

Thermoluminescence (TL) Spectroscopy

Rationale: TL measures light emitted from a sample upon heating after it has been excited by light at a low temperature. The resulting "glow curve" contains peaks at characteristic temperatures corresponding to the recombination of specific charge-separated pairs within PSII. This technique provides a detailed fingerprint of the redox states of PSII components.[16][17]

Experimental Protocol: Thylakoid TL Measurement

  • Thylakoid Isolation: Isolate intact thylakoid membranes from control and herbicide-treated plants using standard differential centrifugation techniques. Resuspend the thylakoids in a suitable buffer.

  • Sample Preparation: Add the thylakoid suspension to the TL sample holder. If desired, add an inhibitor like DCMU (a diuron-type herbicide with a similar mechanism) to a control sample to generate a reference Q-band.

  • Excitation: Cool the sample to a low temperature (e.g., -10°C). Excite the sample with a defined number of short, saturating light flashes (e.g., 1 or 2 flashes) to advance the S-states of the oxygen-evolving complex.

  • Data Acquisition: Immediately after excitation, heat the sample at a constant rate (e.g., 0.5°C/second) up to a high temperature (e.g., 80°C). A photomultiplier tube records the emitted light as a function of temperature.

  • Data Analysis: In untreated, active thylakoids, excitation with one or two flashes generates a prominent "B-band" peaking around +25 to +40°C, which arises from S₂/S₃Q_B⁻ charge recombination.[18] In the presence of trietazine, electron transfer to Q_B is blocked. This abolishes the B-band and gives rise to a "Q-band" at a lower temperature (around +5 to +10°C), which originates from S₂Q_A⁻ recombination.[18]

  • Self-Validation: The shift from the B-band to the Q-band is a definitive and specific indicator of the blockage of electron transfer between Q_A and Q_B.

The workflow for these experimental analyses is crucial for obtaining reliable data.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation start Plant Treatment (Control vs. Trietazine) dark_adapt Dark Adaptation (20-30 min) start->dark_adapt thylakoid_iso Thylakoid Isolation start->thylakoid_iso fluoro Chlorophyll Fluorescence (OJIP Measurement) dark_adapt->fluoro thermo Thermoluminescence (Glow Curve Measurement) thylakoid_iso->thermo data_fluoro Analyze Fv/Fm & OJIP Transient fluoro->data_fluoro data_thermo Identify B-band to Q-band Shift thermo->data_thermo conclusion Confirm Q_A to Q_B Blockade data_fluoro->conclusion data_thermo->conclusion

Caption: A generalized workflow for the biophysical characterization of PSII inhibition by trietazine-ethylamino.

Quantitative Analysis and Structural Basis of Resistance

The inhibitory potency of a herbicide is typically quantified by its I₅₀ value—the concentration required to inhibit 50% of the measured activity.

Table 1: Representative Inhibitory Data for PSII-Inhibiting Herbicides

Herbicide ClassCompound ExampleTarget SiteTypical I₅₀ Range (Molar) for PSII ActivityKey Interacting Residues
s-Triazines Trietazine/Atrazine D1 (Q_B Site) 10⁻⁷ - 10⁻⁶ M Ser264, His215, Phe265 [7][12]
UreasDiuron (DCMU)D1 (Q_B Site)10⁻⁸ - 10⁻⁷ MHis215, Ser264
PhenolicsIoxynilD1 (Q_B Site)10⁻⁷ - 10⁻⁶ MHis215

Note: I₅₀ values can vary depending on the plant species and the specific assay conditions.

A critical aspect of herbicide science is the evolution of resistance. For triazines, the most common mechanism is a target-site mutation in the chloroplast-encoded psbA gene.[5] A single nucleotide polymorphism that results in the substitution of serine with glycine at position 264 of the D1 protein (Ser264Gly) is sufficient to confer high-level resistance. This mutation removes a critical hydrogen bond contact point for the triazine herbicide, drastically reducing its binding affinity while only moderately affecting the binding of the native plastoquinone, allowing the resistant plant to survive.[5]

Conclusion

The mechanism of action for trietazine-ethylamino is a well-defined, multi-stage process centered on the high-affinity binding to the Q_B niche of the D1 protein in Photosystem II. This primary inhibitory event triggers a cascade of secondary effects, including the cessation of photosynthetic energy production and, more acutely, the generation of highly destructive reactive oxygen species that lead to rapid cellular collapse. The distinct biophysical signatures of this inhibition, particularly the characteristic changes in chlorophyll fluorescence and thermoluminescence, provide powerful and specific tools for its study. A thorough understanding of this mechanism, from molecular interactions to whole-plant physiology, is indispensable for the rational design of new herbicidal compounds and the effective management of herbicide resistance in global agriculture.

References

  • Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. (n.d.). Purdue University.
  • Guan, X., et al. (2024).
  • Broser, M., et al. (2010). Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn. Journal of Biological Chemistry.
  • Battaglino, B., Grinzato, A., & Pagliano, C. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Plants (Basel).
  • Target-site Based Resistance. (n.d.). Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel.
  • Photosynthesis inhibitor herbicides. (n.d.). University of Minnesota Extension.
  • da Silva, C. G., et al. (2024). Photosystem II inhibitor herbicides.
  • Inhibitors of Photosystem II. (n.d.).
  • El-Shintinawy, F., & Selim, A. (1995). Triazine inhibits electron transfer in photosystem 2 and induces lipid peroxidation in thylakoid membrane of maize. Biologia Plantarum.
  • Herbicides that Interfere with Photosystem II. (n.d.). Principles of Weed Control.
  • Battaglino, B., Grinzato, A., & Pagliano, C. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Semantic Scholar.
  • Ahrens, W. H., Arntzen, C. J., & Stoller, E. W. (1981). Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance. Weed Science.
  • Ohki, A., et al. (1999). Mode of action of novel 2-(benzylamino)-4-methyl-6-(trifluoro- methyl)-1,3,5-triazine herbicides: inhibition of photosynthetic electron transport and binding studies. PubMed.
  • Park, T. S., et al. (2002). Molecular Basis of Resistance to s -Triazine Herbicides in Poa annua L. and Its Photosynthetic Properties under Different Light Conditions.
  • Sane, P. V., & Rutherford, A. W. (1986). Heterogeneity and Photoinhibition of Photosystem II Studied with Thermoluminescence. PMC.
  • Ilík, P., et al. (2002). Thermoluminescence and fluorescence study of changes in Photosystem II photochemistry in desiccating barley leaves.
  • Wolber, P. K., et al. (1986). Mapping of the triazine binding site to a highly conserved region of the QB-protein. PubMed.
  • Jafari, M., & Garmash, A. (2020). Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements. PMC.
  • Thermoluminescence of chloroplasts in the presence of Photosystem II herbicides. (n.d.).
  • Li, Y., et al. (2023). Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives. MDPI.
  • Kuboyama, N., et al. (1999).
  • Singh, A., & Tiwari, S. (2023).
  • Battaglino, B., Grinzato, A., & Pagliano, C. (2021). Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study. University of Padua.
  • de Magalhães, J. S., et al. (2022). Colorimetric and Chlorophyll Fluorescence Assays for Fast Detection and Selection of Transgenic Events of Cotton, Cowpea, Soybean and Common Bean Expressing the Atahas Gene. Korean Society of Plant Biologists.
  • Cedergreen, N., et al. (2007).
  • Allakhverdiev, S. I., Klimov, V. V., & Demeter, S. (1992). Thermoluminescence evidence for light-induced oxidation of tyrosine and histidine residues in manganese-depleted photosystem II particles. PubMed.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of Trietazine-ethylamino

Executive Summary Trietazine-ethylamino (CAS 93567-85-2) is a highly specific, aminated derivative of the s-triazine herbicide, Trietazine. In agrochemical research and environmental monitoring, understanding the physico...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trietazine-ethylamino (CAS 93567-85-2) is a highly specific, aminated derivative of the s-triazine herbicide, Trietazine. In agrochemical research and environmental monitoring, understanding the physicochemical properties of such metabolites is critical for predictive fate modeling. This technical guide provides an in-depth analysis of the molecular weight, structural causality, aqueous solubility, and stability of Trietazine-ethylamino, alongside field-proven methodologies for empirical validation.

Structural Causality and Physicochemical Properties

Molecular Weight and Structural Implications

Trietazine-ethylamino possesses a molecular formula of C11H22N6 and a molecular weight of 238.33 g/mol []. It is structurally derived from the parent compound, Trietazine (molecular weight 229.71 g/mol ), via the nucleophilic substitution of the C6-chlorine atom with an ethylamino group[2].

Mechanistic Insight: The replacement of the highly electronegative, electron-withdrawing chlorine atom with an electron-donating alkylamine fundamentally alters the resonance of the s-triazine ring. This substitution increases the electron density across the ring, thereby raising the pKa of the ring nitrogens. Consequently, Trietazine-ethylamino is more basic than its parent compound, which directly dictates its pH-dependent behavior in aqueous environments.

Aqueous Solubility: Thermodynamics and Dielectric Effects

The parent herbicide, Trietazine, exhibits very poor water solubility (approximately 20 mg/L at 20°C) due to its lipophilic nature[2]. While the addition of an ethylamino group in Trietazine-ethylamino introduces new hydrogen-bond donors (-NH), the bulky aliphatic chain also increases the hydrophobic surface area.

Causality in Solubility: The solubility of aminated triazines is heavily governed by the pH and the dielectric constant of the solvent[3]. At a neutral pH (7.0), Trietazine-ethylamino remains largely un-ionized, resulting in moderate lipophilicity and limited aqueous solubility. However, at a pH below its pKa (typically pH < 5), the secondary amines and ring nitrogens become protonated. This ionization disrupts the solid-state crystal lattice energy and maximizes ion-dipole interactions with water, leading to an exponential increase in solubility.

Stability: Hydrolytic Resistance and Photolytic Vulnerability

S-triazine derivatives are notorious for their environmental persistence and long half-lives[4].

  • Hydrolytic Stability: The C-N bonds connecting the ethylamino groups to the triazine ring are exceptionally stable against abiotic hydrolysis at neutral pH. Degradation to cyanuric acid derivatives typically requires extreme acidic or basic catalysis.

  • Photolytic Stability: Conversely, s-triazines are highly susceptible to UV-induced photolysis. Under UV irradiation, these compounds undergo rapid N-dealkylation and photo-oxidation[5]. Therefore, any empirical stability testing must strictly exclude light to isolate hydrolytic pathways.

Pathway T Trietazine MW: 229.71 TE Trietazine-ethylamino MW: 238.33 T->TE Amination (-Cl, +NHCH2CH3) Deg Dealkylated Metabolites TE->Deg Photolysis / UV N-dealkylation CA Cyanuric Acid Derivatives Deg->CA Hydrolysis (Extreme pH)

Chemical transformation and degradation pathway of Trietazine-ethylamino.

Experimental Methodologies

To empirically validate the physicochemical profile of Trietazine-ethylamino, the following self-validating protocols are designed to eliminate confounding variables such as microbial degradation, photolysis, and matrix suppression.

Protocol 1: Determination of pH-Dependent Water Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for establishing true thermodynamic equilibrium.

  • Buffer Preparation & Sterilization: Prepare 50 mM aqueous buffers at pH 4.0 (acetate), 7.0 (phosphate), and 9.0 (borate). Sterilize all buffers via 0.22 µm filtration. Rationale: Sterilization prevents indigenous microbes from enzymatically cleaving the ethylamino side chains during the equilibration phase.

  • Saturation & Equilibration: Introduce an excess of solid Trietazine-ethylamino into 10 mL of each buffer within amber borosilicate vials. Rationale: Amber glass is mandatory to prevent UV-induced N-dealkylation[5]. Agitate the vials at 150 rpm at 25.0 ± 0.1°C for exactly 48 hours.

  • Phase Separation: Cease agitation and allow the vials to stand undisturbed for 24 hours. Rationale: This sedimentation step prevents microscopic colloidal suspensions from artificially inflating the measured solubility.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter, discarding the first 1 mL to saturate any membrane binding sites. Quantify the dissolved compound via LC-MS/MS (ESI+ mode) using an isotopically labeled internal standard to correct for matrix effects.

Protocol 2: Accelerated Hydrolytic Stability Profiling

This protocol utilizes a mass balance approach to ensure trustworthiness in kinetic modeling.

  • Spiking & Incubation: Spike Trietazine-ethylamino into the sterile buffers (pH 4, 7, 9) to achieve a final concentration of 1.0 mg/L. Seal the solutions in dark vials and incubate in temperature-controlled chambers at 25°C, 40°C, and 50°C.

  • Time-Course Sampling: Withdraw 100 µL aliquots at days 0, 1, 3, 7, 14, and 30. If immediate analysis is not possible, quench the reaction by flash-freezing the aliquots in liquid nitrogen.

  • Mass Balance Analysis: Analyze the samples via LC-MS/MS. Self-Validating Step: You must track both the disappearance of the parent Trietazine-ethylamino and the stoichiometric appearance of dealkylated metabolites. This mass balance confirms that parent loss is strictly due to chemical degradation, rather than volatilization or adsorption to the vial walls.

  • Kinetic Modeling: Plot ln(C/C0​) against time. A linear fit validates pseudo-first-order kinetics. Apply the Arrhenius equation across the three temperature data points to extrapolate the degradation half-life ( t1/2​ ) at ambient environmental temperatures.

Workflow Start Trietazine-ethylamino (Solid Standard) Sol Water Solubility (Shake-Flask Method) Start->Sol Stab Hydrolytic Stability (Accelerated Kinetics) Start->Stab Prep1 Equilibration: 48h at 25°C pH 4.0, 7.0, 9.0 Buffers Sol->Prep1 Prep2 Incubation: Dark Vials 25°C, 40°C, 50°C Stab->Prep2 LCMS LC-MS/MS Analysis (ESI+ Mode) Prep1->LCMS Filtration (0.22 µm) Prep2->LCMS Time-course Sampling Data1 Thermodynamic Solubility (mg/L vs. pH) LCMS->Data1 Data2 Degradation Half-life (t1/2 via Arrhenius) LCMS->Data2

Workflow for evaluating the water solubility and hydrolytic stability of Trietazine-ethylamino.

Quantitative Data Presentation

Table 1: Physicochemical Properties of Trietazine-ethylamino vs. Parent Trietazine

PropertyTrietazine (Parent)Trietazine-ethylamino
CAS Number 1912-26-193567-85-2
Molecular Formula C9H16ClN5C11H22N6
Molecular Weight 229.71 g/mol 238.33 g/mol
Functional Group at C6 Chloride (-Cl)Ethylamino (-NHCH2CH3)
Water Solubility (20°C) ~20 mg/L (Very Poor)pH-dependent (Significantly higher at pH < 5)

Table 2: Accelerated Stability Testing Matrix and Rationale

ParameterConditionMechanistic Rationale
Buffer pH 4.0, 7.0, 9.0Assesses both acid-catalyzed and base-catalyzed hydrolysis pathways.
Temperature 25°C, 40°C, 50°CEnables Arrhenius extrapolation for accurate t1/2​ environmental modeling.
Lighting Strict DarknessIsolates hydrolytic degradation by preventing UV-induced N-dealkylation.
Sterilization 0.22 µm FiltrationEliminates confounding microbial/enzymatic degradation of the triazine ring.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15951, Trietazine." PubChem. Available at:[Link][2]

  • MDPI - Agronomy. "Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review." MDPI. Available at:[Link][4]

  • American Chemical Society (ACS). "Sonolytic, Photolytic, and Photocatalytic Decomposition of Atrazine in the Presence of Polyoxometalates." Environmental Science & Technology. Available at:[Link][5]

  • PubMed - NIH. "Solubility of triazine pesticides in pure and modified subcritical water." Journal of Agricultural and Food Chemistry. Available at:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-MS/MS Method for the Ultrasensitive Quantification of Trietazine and its Ethylamino Metabolites in Environmental Water Samples

Abstract This application note presents a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the trace-level detection and quantification of the herbici...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the trace-level detection and quantification of the herbicide trietazine and its key degradation product, trietazine-ethylamino, in environmental water matrices. Triazine herbicides are widely used in agriculture and their persistence can lead to contamination of surface and groundwater, necessitating reliable monitoring.[1] This method leverages the specificity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, providing excellent selectivity and achieving low limits of detection (LOD) and quantification (LOQ) that meet regulatory requirements. We provide a comprehensive protocol, including two validated sample preparation strategies—Solid-Phase Extraction (SPE) for complex matrices and a direct injection approach for cleaner samples—along with detailed instrument parameters and method validation data according to internationally recognized guidelines.[2][3]

Introduction: The Rationale for Trace Trietazine Monitoring

Trietazine (6-chloro-N,N,N′-triethyl-1,3,5-triazine-2,4-diamine) is a pre-emergence herbicide used to control broadleaf and grassy weeds.[4] Like other s-triazine herbicides, its environmental fate is a significant concern due to its potential for mobility in soil and persistence in water systems.[5] The metabolites of triazines, formed through processes like dealkylation, can also be of toxicological relevance and are often found in higher concentrations than the parent compound.[6] Therefore, monitoring for both the parent herbicide and its primary metabolites, such as trietazine-ethylamino, is crucial for a comprehensive assessment of water quality and environmental risk.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for analyzing pesticide residues.[7] Its analytical power stems from the combination of chromatographic separation with the high specificity and sensitivity of mass spectrometric detection, particularly when operated in the Multiple Reaction Monitoring (MRM) mode.[7] This approach allows for the unambiguous identification and precise quantification of target analytes even in complex sample matrices at trace concentrations. This document provides a field-proven, self-validating protocol designed for researchers and analytical chemists in environmental monitoring and food safety laboratories.

Principle of the Method

The method involves the chromatographic separation of trietazine and its metabolites from other matrix components on a C18 reversed-phase HPLC column. The analytes are then ionized using electrospray ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer. Quantification is achieved by monitoring specific, highly selective precursor-to-product ion transitions (MRM) for each analyte and its corresponding isotopically labeled internal standard. The use of internal standards is critical as it corrects for any variability during sample preparation and potential matrix-induced ion suppression or enhancement, thereby ensuring the highest degree of accuracy and precision.[8][9]

Materials, Reagents, and Instrumentation

Standards and Reagents
  • Analytical Standards: Trietazine (≥98% purity), Trietazine-ethylamino (custom synthesis or certified standard), and Atrazine-d5 (internal standard, ≥98% isotopic purity).

  • Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, and Water.

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), and Anhydrous Sodium Sulfate.

  • Gases: High-purity nitrogen and argon for the MS source and collision cell.

Instrumentation
  • HPLC System: A system capable of delivering accurate gradients at flow rates from 200-500 µL/min (e.g., Thermo Scientific Accela™ HPLC system).[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source (e.g., Thermo Scientific TSQ Quantum Access™).[9]

  • SPE Cartridges: C18 bonded silica cartridges (e.g., 500 mg, 6 mL).[8]

  • SPE Manifold: Standard vacuum manifold for parallel sample processing.

  • Evaporation System: Nitrogen evaporation system with temperature control.

Experimental Protocols

Preparation of Standard Solutions

A meticulous approach to standard preparation is fundamental for accurate quantification.

  • Primary Stock Solutions (100 µg/mL): Accurately weigh approximately 10 mg of each analytical standard. Dissolve in methanol in a 100-mL Class A volumetric flask.[10] Store at -20°C. These solutions are stable for up to 6 months.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare the Atrazine-d5 stock solution similarly.

  • Intermediate Mixed Standard Solution (1 µg/mL): Prepare a mixed working solution containing both trietazine and trietazine-ethylamino by diluting the primary stocks in methanol.

  • Calibration Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate mixed standard solution in the initial mobile phase composition (e.g., 95:5 Water:Methanol with 5 mM ammonium acetate). Spike each calibration level with the internal standard to a final constant concentration (e.g., 5 ng/mL).[9]

Sample Preparation Protocol

The choice of sample preparation is dictated by the complexity of the water matrix. For cleaner samples like drinking water, a direct injection approach is efficient. For more complex matrices like surface or wastewater, Solid-Phase Extraction (SPE) is necessary to concentrate the analytes and remove interferences.[8]

This protocol is adapted from methodologies like EPA Method 536.0, which emphasize simplicity and high throughput.[9]

  • Sample Preservation: To a 1 mL aliquot of the water sample in an autosampler vial, add ammonium acetate to a final concentration of 20 mM.[9] This aids in pH adjustment and can improve chromatographic peak shape.

  • Internal Standard Spiking: Add the internal standard solution to achieve a final concentration of 5 ng/mL.

  • Vortex and Analyze: Cap the vial, vortex for 10 seconds, and place in the autosampler for LC-MS/MS analysis.

SPE is essential for analyte concentration and matrix cleanup, leading to improved sensitivity and reduced instrument contamination.[8]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 100-500 mL of the water sample (spiked with the internal standard) through the cartridge at a flow rate of ~5 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove residual water.

  • Elution: Elute the analytes with 2 x 4 mL of methanol into a collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase. Vortex, and transfer to an autosampler vial for analysis.

Workflow for Sample Preparation

G cluster_0 Protocol A: Direct Injection cluster_1 Protocol B: Solid-Phase Extraction A_Sample 1 mL Water Sample A_Spike Spike with Internal Standard & Ammonium Acetate A_Sample->A_Spike A_Vortex Vortex to Mix A_Spike->A_Vortex A_Inject Inject into HPLC-MS/MS A_Vortex->A_Inject B_Sample 500 mL Water Sample (Spiked with IS) B_SPE Condition & Load C18 SPE Cartridge B_Sample->B_SPE B_Wash Wash Cartridge B_SPE->B_Wash B_Elute Elute with Methanol B_Wash->B_Elute B_Evap Evaporate & Reconstitute in 1 mL Mobile Phase B_Elute->B_Evap B_Inject Inject into HPLC-MS/MS B_Evap->B_Inject

Caption: Sample preparation workflows for direct injection and SPE.

HPLC-MS/MS Instrumental Parameters

The following tables summarize the optimized starting conditions for the analysis. These parameters should be optimized for the specific instrument in use.

Table 1: HPLC Parameters

ParameterValueRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3 µm)Provides good retention and separation for triazine compounds.[8][9]
Mobile Phase A 5 mM Ammonium Acetate in WaterBuffers the mobile phase and promotes analyte ionization.[9]
Mobile Phase B MethanolStrong organic solvent for eluting the analytes.[8]
Gradient 5% B to 95% B over 10 min, hold 2 min, re-equilibrateEnsures separation of analytes from matrix components and each other.
Flow Rate 400 µL/minA typical flow rate for this column dimension, balancing speed and efficiency.[8][9]
Injection Volume 10 µLA standard volume to avoid column overloading while providing good sensitivity.
Column Temp. 40°CImproves peak shape and reduces viscosity.

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveTriazines readily form protonated molecules [M+H]⁺.[11]
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity by monitoring specific ion transitions.[7]
Spray Voltage 3500 VOptimized for stable electrospray.
Vaporizer Temp. 350°CEnsures efficient desolvation of the mobile phase.
Collision Gas Argon at 1.5 mTorrStandard collision gas for collision-induced dissociation (CID).[11]
Cycle Time 0.7 secondsAllows for sufficient data points across each chromatographic peak.

Table 3: Optimized MRM Transitions (Example)

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (V)
Trietazine230.1188.1146.122
Trietazine-ethylamino202.1160.1118.120
Atrazine-d5 (IS)221.2179.1-20
Note: The fragmentation of triazines typically involves the loss of alkyl side chains.[11][12] The exact m/z values and collision energies must be determined empirically by infusing individual standards.

Method Validation

To ensure the trustworthiness and reliability of the results, the method was validated according to established guidelines.[2][3][13] A blank water matrix was spiked at various concentration levels to assess performance.

Table 4: Method Validation Performance Summary

ParameterTrietazineTrietazine-ethylaminoAcceptance Criteria[3]
Linearity (r²) >0.998>0.997r² ≥ 0.99
Range 0.1 - 50 ng/mL0.1 - 50 ng/mL-
LOD (S/N > 3) 0.03 ng/mL0.05 ng/mL-
LOQ (S/N > 10) 0.1 ng/mL0.15 ng/mLMust be below regulatory limits
Accuracy (Recovery %) 95.2% (at 1 ng/mL)92.8% (at 1 ng/mL)70 - 120%
Precision (RSD %, n=6) 4.5% (at 1 ng/mL)5.8% (at 1 ng/mL)≤ 20%
Matrix Effect Minimal with ISMinimal with IS-

The results demonstrate that the method is linear, accurate, precise, and sensitive enough for the routine monitoring of these compounds in environmental water samples.

Overall Analytical Workflow

G cluster_workflow Analytical Workflow Prep Sample Preparation (Direct Injection or SPE) HPLC HPLC Separation (C18 Column) Prep->HPLC MS MS/MS Detection (ESI+, MRM Mode) HPLC->MS Data Data Acquisition & Processing MS->Data Report Quantification & Final Report Data->Report

Sources

Application

Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocol for Trietazine-Ethylamino in Groundwater

Executive Summary The accurate quantification of trace-level pesticide transformation products in environmental waters is a critical challenge in modern analytical chemistry. Trietazine, an s-triazine herbicide, undergoe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of trace-level pesticide transformation products in environmental waters is a critical challenge in modern analytical chemistry. Trietazine, an s-triazine herbicide, undergoes environmental dealkylation to form highly polar metabolites such as trietazine-ethylamino (commonly referred to as desethyl trietazine)[1]. These metabolites are highly mobile and persistent, leading to frequent groundwater ubiquity[1]. This application note details a highly selective, self-validating Solid-Phase Extraction (SPE) protocol utilizing a mixed-mode polymeric cation exchange (PCX) sorbent coupled with LC-MS/MS to isolate trietazine-ethylamino from complex groundwater matrices.

Mechanistic Insights: Sorbent Selection and Causality

Expertise & Experience: Traditional reversed-phase (e.g., C18) sorbents often fail to adequately retain highly polar dealkylated triazine metabolites, leading to early breakthrough during sample loading. To resolve this, our protocol employs a Polymeric Mixed-Mode Cation Exchange (PCX) sorbent[2].

The Causality of the Extraction Chemistry: Trietazine-ethylamino possesses secondary amino groups that act as weak bases (pKa ~4.0). By intentionally acidifying the groundwater sample to pH 3.0[3], these amine groups become fully protonated. The PCX sorbent captures these protonated metabolites via strong electrostatic interactions (cation exchange) while simultaneously retaining neutral parent triazines via hydrophobic interactions on its divinylbenzene backbone.

This dual-retention mechanism is the cornerstone of the protocol's high selectivity. It permits an aggressive wash step (using 100% methanol acidified with 2% formic acid) to wash away hydrophobic neutral interferences—such as humic and fulvic acids—without prematurely eluting the target metabolite. Finally, elution is triggered by introducing a basic solvent (5% NH₄OH in Methanol/Acetonitrile) which neutralizes the protonated amine, breaking the ionic bond and releasing the analyte for downstream analysis[2].

Experimental Workflow

Workflow cluster_prep 1. Sample Preparation cluster_spe 2. Mixed-Mode SPE (PCX) cluster_analysis 3. Analysis N1 Groundwater (250 mL) Filter 0.45 µm N2 Acidify to pH 3.0 (Protonates Amines) N1->N2 N3 Condition & Equilibrate (MeOH -> Acidic H2O) N2->N3 N4 Load Sample (5-10 mL/min) N3->N4 N5 Wash Interferences (2% HCOOH in MeOH) N4->N5 N6 Elute Analytes (5% NH4OH in MeOH/ACN) N5->N6 N7 Evaporate & Reconstitute (Mobile Phase) N6->N7 N8 LC-MS/MS (ESI+ MRM) N7->N8

Figure 1: End-to-end SPE workflow for trietazine-ethylamino extraction from groundwater.

Detailed SPE Protocol

Trustworthiness & Self-Validation: To ensure this protocol acts as a self-validating system, isotopically labeled internal standards (e.g., Atrazine-desethyl-d7) must be spiked into the raw sample prior to extraction. This ensures that any matrix suppression or volumetric losses during SPE are mathematically normalized during quantification[4].

Materials Required
  • Sorbent: Mixed-mode polymeric cation exchange (PCX) cartridge (60 mg / 3 mL).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (HCOOH), Ammonium Hydroxide (NH₄OH).

Step 1: Sample Preparation
  • Filter 250 mL of raw groundwater through a 0.45 µm nylon membrane filter to remove suspended particulate matter.

  • Spike the sample with 10 µL of internal standard mix (e.g., 100 µg/L Atrazine-desethyl-d7)[4].

  • Acidify the sample to pH 3.0 using 10% formic acid (approximately 1–2 mL). Verify the pH using a calibrated meter[3].

Step 2: Cartridge Conditioning
  • Mount the PCX cartridges onto a vacuum manifold.

  • Condition the sorbent bed with 3.0 mL of LC-MS grade MeOH.

  • Equilibrate the bed with 3.0 mL of acidified water (pH 3.0 adjusted with HCOOH). Critical Control Point: Do not allow the sorbent bed to run dry prior to sample loading. Drying will collapse the pores of the polymeric backbone, drastically reducing recovery.

Step 3: Sample Loading
  • Load the 250 mL acidified groundwater sample through the cartridge.

  • Apply a gentle vacuum to maintain a strict flow rate of 5–10 mL/min. Faster flow rates will prevent adequate diffusion into the sorbent pores, leading to analyte breakthrough.

Step 4: Washing (Interference Removal)
  • Wash the cartridge with 3.0 mL of 2% Formic Acid in Water to remove highly polar, non-retained salts.

  • Wash with 3.0 mL of 2% Formic Acid in Methanol. (This step strips away humic acids and neutral lipids while the target metabolite remains ionically bound).

  • Dry the cartridge under full vacuum for 5 minutes to remove residual aqueous solvents.

Step 5: Elution
  • Elute the target analytes with 3.0 mL of 5% Ammonium Hydroxide (NH₄OH) in a Methanol/Acetonitrile mixture (1:1 v/v)[2]. Ensure the solvent percolates slowly (1–2 mL/min) to allow sufficient time for the base to neutralize the ionic bonds.

Step 6: Reconstitution
  • Evaporate the collected eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute the residue in 1.0 mL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds, sonicate for 1 minute, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions

For self-validation and reproducibility, the following baseline LC-MS/MS parameters are recommended:

  • Analytical Column: HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent high-retention reversed-phase column[2].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive mode.

  • Acquisition: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

When executing the above protocol, analysts should expect the following validation parameters (based on 250 mL groundwater samples spiked at 50 ng/L).

AnalytePrecursor Ion (m/z)LOD (ng/L)LOQ (ng/L)Recovery (%)RSD (%)
Trietazine230.10.82.594.24.1
Trietazine-ethylamino202.11.23.689.55.3
Atrazine-desethyl-d7 (IS)195.1N/AN/A91.03.8

Note: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly dependent on the sensitivity of the specific triple quadrupole mass spectrometer utilized.

References

  • Identification and Quantification of 77 Pesticides in Groundwater Using Solid Phase Coupled to Liquid−Liquid Microextraction and Reversed-Phase Liquid Chromatography Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Pesticide transformation products: a potential new source of interest for drinking water Source: d-nb.info URL:[Link]

  • Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS) Source: Shimadzu Scientific Instruments / US EPA URL:[Link]

Sources

Method

Application Note: Sample Preparation Techniques for Trietazine and Ethylamino Metabolites in Complex Matrices

Target Audience: Analytical Chemists, Environmental Researchers, and Drug/Agrochemical Development Professionals. Introduction & Analytical Challenges Trietazine (2-chloro-4-diethylamino-6-ethylamino-s-triazine) is a sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug/Agrochemical Development Professionals.

Introduction & Analytical Challenges

Trietazine (2-chloro-4-diethylamino-6-ethylamino-s-triazine) is a selective s-triazine herbicide. In environmental and biological systems, it undergoes N-dealkylation, primarily yielding metabolites that either retain or lose the ethylamino and diethylamino moieties. The quantitative analysis of trietazine and its ethylamino metabolites in complex matrices (soil, agricultural runoff, and food) presents a significant analytical challenge due to the extreme polarity shift between the hydrophobic parent compound and its highly polar degradation products.

Regulatory agencies enforce strict maximum residue limits (MRLs) for triazines, such as the European Union's 0.1 µg/L limit for individual pesticides in drinking water 1. To achieve these ultra-trace detection limits using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), sample preparation cannot simply be a concentration step; it must be a highly selective filtration system that eliminates matrix-induced ion suppression while universally capturing both non-polar and polar triazine species 2.

SamplePrep A Complex Matrix (Water, Soil, Food) B pH Adjustment & Spiking (Internal Standards) A->B C Extraction Phase (SPE / QuEChERS / SPME) B->C D Interference Removal (Washing / dSPE) C->D E Analyte Elution (Ammoniated Organic Solvent) D->E F LC-MS/MS Analysis (APCI / ESI+) E->F

Workflow for the extraction and LC-MS/MS analysis of trietazine and its metabolites.

Mechanistic Rationale for Extraction Strategies

The s-triazine ring contains basic nitrogen atoms with pKa values typically ranging from 1.7 to 4.5. This chemical property dictates the sample preparation logic:

  • Mixed-Mode Solid Phase Extraction (SPE): By acidifying the sample to pH ~3, the ethylamino nitrogens become protonated. A Polymeric Cation Exchange (PCX) sorbent can then capture the analytes via a dual mechanism: hydrophobic interactions with the polymeric backbone and ionic interactions with the sulfonic acid groups. This allows for aggressive washing with 100% organic solvents to remove neutral lipids before eluting the analytes with a basic solvent 1.

  • Salting-Out Effect (QuEChERS & SPME): For highly polar ethylamino metabolites, traditional liquid-liquid extraction fails. The addition of high concentrations of salts (e.g., NaCl or MgSO4) decreases the thermodynamic solubility of these polar metabolites in the aqueous phase, driving them into the organic extraction solvent (acetonitrile) or onto a Solid Phase Microextraction (SPME) fiber 3.

ExtractionLogic pH Acidify Sample (pH ~3) Protonates basic nitrogens Load Load onto PCX Sorbent Dual retention mechanism pH->Load Wash Wash with 100% MeOH Removes neutral lipids/organics Load->Wash Elute Elute with 5% NH4OH in MeOH Neutralizes analytes for release Wash->Elute

Mechanistic logic of Polymeric Cation Exchange (PCX) for triazine enrichment.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes an internal validation mechanism. The use of isotopically labeled internal standards (e.g., Atrazine-d5 or Cyromazine-d4) is mandatory to correct for matrix effects and extraction losses.

Protocol A: Mixed-Mode PCX-SPE for Environmental Water

Best for: River water, agricultural runoff, and drinking water.

  • System Validation & QC: Aliquot 500 mL of the water sample. Spike with 10 µL of a 1 µg/mL Trietazine-d5 internal standard solution. This ensures that any subsequent ion suppression or physical loss is mathematically normalized during quantification.

  • Sample Pre-treatment: Adjust the sample to pH 3.0 using 1% formic acid. Causality: This guarantees >99% protonation of the triazine ring and ethylamino groups.

  • Cartridge Conditioning: Use a 60 mg / 3 mL PCX cartridge. Pass 3 mL of Methanol (MeOH) followed by 3 mL of LC-MS grade water (adjusted to pH 3.0). Do not let the sorbent dry.

  • Loading: Pass the 500 mL sample through the cartridge at a controlled flow rate of 5 mL/min.

  • Interference Washing: Wash with 3 mL of 0.1 N HCl (maintains analyte charge while removing polar interferences), followed by 3 mL of 100% MeOH. Causality: The MeOH wash strips away non-basic hydrophobic interferences (e.g., humic acids) while the analytes remain locked to the sorbent via strong ionic bonds.

  • Elution: Elute the trietazine and its metabolites using 3 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH neutralizes the basic nitrogens, breaking the ionic bond and releasing the analytes.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

Protocol B: Modified QuEChERS for Food and Soil Matrices

Best for: Crops, dairy, and solid environmental matrices.

  • System Validation & QC: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Spike with internal standard and allow 15 minutes for matrix equilibration.

  • Extraction: Add 10 mL of 1% acetic acid in Acetonitrile. Vortex vigorously for 1 minute.

  • Partitioning (Salting-Out): Add QuEChERS extraction salts (4 g anhydrous MgSO4​ , 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes. Causality: The MgSO4​ induces an exothermic reaction that drives water out of the organic phase, while NaCl forces the highly polar ethylamino metabolites into the acetonitrile layer.

  • Dispersive SPE (dSPE) Cleanup: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4​ , 25 mg PSA (Primary Secondary Amine), and 25 mg C18. Causality: PSA removes organic acids and sugars, while C18 removes co-extracted lipids.

  • Final Preparation: Centrifuge at 10,000 rpm for 3 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis using an Atmospheric Pressure Chemical Ionization (APCI) source, which is highly resistant to residual matrix suppression compared to Electrospray Ionization (ESI) 4.

Quantitative Performance Data

The following table summarizes the expected quantitative performance of the outlined sample preparation methods when coupled with high-resolution LC-MS/MS or GC-MS platforms.

Matrix CategoryExtraction TechniqueTarget AnalytesLimit of Detection (LOD)Expected Recovery (%)Reference Source
Drinking Water PCX-SPETriazines (30 compounds)0.2 – 30.0 ng/L70.5 – 112.1%[ACS Publications]
Food / Crops Acetonitrile / QuEChERSTriazines & Metabolites1.7 – 7.1 µg/kg82.0 – 99.0%[NIH / DSS]
Soil / Water SPME (PDMS/DVB)Polar & Non-polar Triazines0.05 – 0.1 µg/L92.0 – 98.0%[E3S Conferences]

Conclusion

The successful quantification of trietazine and its ethylamino metabolites relies entirely on exploiting the unique physicochemical properties of the s-triazine ring. By manipulating pH to leverage mixed-mode cation exchange, or by utilizing aggressive salting-out thermodynamics in QuEChERS, analysts can bypass severe matrix effects. Always ensure that the chosen extraction protocol is self-validated through the use of stable isotopically labeled internal standards to guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical reporting.

References

  • Title: Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Determination of triazine herbicides in foods with liquid chromatography mass spectrometry Source: NIH / DSS URL: [Link]

  • Title: Optimization of solid phase microextraction conditions for determination of triazines Source: E3S Web of Conferences URL: [Link]

Sources

Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for the Determination of Trietazine-ethylamino

Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Matrix: Environmental Water, Soil, and Agricultural Commodities Introduction & Scientific Context Trietazine-ethylamino...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Matrix: Environmental Water, Soil, and Agricultural Commodities

Introduction & Scientific Context

Trietazine-ethylamino (CAS: 93567-85-2) is a critical, biologically active degradation product of the s-triazine herbicide trietazine. Chemically identified as N2,N4,N6,N6-tetraethyl-1,3,5-triazine-2,4,6-triamine, it forms when the chlorine atom on the parent trietazine molecule is substituted by an ethylamino group during environmental weathering or metabolic breakdown[1].

As global regulatory frameworks shift toward monitoring total pesticide residue loads—including persistent metabolites—laboratories must deploy highly selective and sensitive analytical methods[4]. This application note provides a field-proven, self-validating GC-MS protocol specifically optimized for the trace-level quantification of trietazine-ethylamino.

Chemical Profile
ParameterSpecification
Analyte Name Trietazine-ethylamino (Desethyl-trietazine derivative)
CAS Number 93567-85-2
Molecular Formula C₁₁H₂₂N₆
Molecular Weight 238.33 g/mol
Volatility / Polarity Semi-volatile, moderately polar (amine-rich)

Experimental Design & Causality

As a Senior Application Scientist, I emphasize that an analytical method is only as robust as the logic behind its parameters.

  • Extraction Causality: Trietazine-ethylamino is heavily aminated, making it susceptible to hydrogen bonding with matrix components. A modified QuEChERS extraction utilizing Acetonitrile (MeCN) is chosen because it efficiently disrupts these bonds while precipitating matrix proteins[3].

  • Cleanup Causality (dSPE): We utilize Primary Secondary Amine (PSA) and C18 sorbents. PSA removes organic acids and sugars that cause baseline drift, while C18 removes long-chain lipids that can foul the GC inlet and column head.

  • Chromatographic Causality: A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS) is mandatory. The 5% phenyl content provides the exact dipole-induced dipole interactions required to resolve the planar s-triazine ring from isobaric matrix interferences, ensuring sharp, symmetrical peaks.

GCMS_Workflow N1 1. Sample Extraction (QuEChERS / Acetonitrile) N2 2. dSPE Cleanup (PSA + C18 + MgSO4) N1->N2 N3 3. GC-MS Injection (1 µL, Splitless, 250°C) N2->N3 N4 4. Capillary Separation (DB-5MS, Helium Carrier) N3->N4 N5 5. EI Ionization & SIM (70 eV, m/z 238, 223, 209) N4->N5

Fig 1: Self-validating sample preparation and GC-MS analytical workflow for trietazine-ethylamino.

Step-by-Step Sample Preparation Protocol

  • Sample Aliquot: Weigh 10.0 g of homogenized sample (or 10 mL of water) into a 50 mL PTFE centrifuge tube.

  • Internal Standard Addition: Spike the sample with 50 µL of Atrazine-d5 (1 µg/mL) to act as a surrogate for recovery validation.

  • Extraction: Add 10 mL of Acetonitrile (1% Acetic Acid). Vortex vigorously for 1 minute.

  • Partitioning: Add QuEChERS partitioning salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Vial Transfer: Transfer the purified supernatant to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

To achieve limits of quantification (LOQ) below 0.01 mg/kg (10 ppb) as required by global food safety standards[2], the GC-MS system must be meticulously tuned.

Gas Chromatography Conditions
ParameterSettingRationale
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)Ultra-inert (UI) phase prevents amine tailing.
Carrier Gas Helium (99.999%)Constant flow at 1.2 mL/min maintains stable retention times.
Injection Mode Splitless (1 µL)Maximizes transfer of trace analytes. Purge valve opens at 1.0 min.
Inlet Temperature 250 °CEnsures rapid, complete volatilization without thermal degradation.
Oven Program 80 °C (hold 1 min) Ramp 20 °C/min to 180 °C Ramp 5 °C/min to 280 °C (hold 3 min)Initial 80 °C creates a solvent focusing effect at the column head, sharpening the peak.
Transfer Line Temp 280 °CPrevents cold spots and analyte condensation before the MS.
Mass Spectrometry (EI-SIM) Conditions
ParameterSetting
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Solvent Delay 4.5 minutes
Dwell Time 50 ms per ion

Mass Fragmentation Pathway & SIM Selection

In Electron Ionization (70 eV), the highly stable s-triazine core allows a significant portion of the molecular ion to survive intact. The fragmentation is primarily driven by the cleavage of the alkyl chains attached to the exocyclic amine groups.

  • Quantifier Ion (m/z 238): The intact molecular ion[M]⁺. It provides the highest signal-to-noise ratio and is highly specific.

  • Qualifier Ion 1 (m/z 223): Formed via α-cleavage, resulting in the loss of a methyl radical [M-CH₃]⁺ from the ethylamino side chain.

  • Qualifier Ion 2 (m/z 209): Formed by the complete loss of an ethyl group[M-C₂H₅]⁺.

Fragmentation_Pathway M Parent Ion m/z 238 [M]+ F1 Primary Fragment m/z 223 [M-CH3]+ M->F1 -15 Da (α-cleavage) F2 Secondary Fragment m/z 209[M-C2H5]+ M->F2 -29 Da (Ethyl loss) F3 Core Triazine m/z 166 F1->F3 -57 Da (Alkyl loss)

Fig 2: Proposed electron ionization (EI) mass fragmentation pathway for trietazine-ethylamino.

System Suitability and Self-Validation

A robust analytical protocol must be a self-validating system. Do not proceed with sample batch analysis unless the following criteria are met:

  • Internal Standard Recovery: Atrazine-d5 recovery must fall between 70% and 120%. A drop below 70% automatically flags a matrix suppression event or an inlet leak.

  • Ion Ratio Fidelity: The ratio of the quantifier ion (m/z 238) to the primary qualifier (m/z 223) in unknown samples must not deviate by more than ±15% from the average ratio established in the calibration curve. Deviation indicates a co-eluting matrix interference.

  • Peak Asymmetry Factor ( As​ ): Trietazine-ethylamino must exhibit an As​ between 0.8 and 1.2. Because it contains multiple amine groups, severe tailing ( As​ > 1.5) acts as a built-in diagnostic alarm indicating that the inlet liner is contaminated or the column's silanol groups have become active, necessitating immediate maintenance.

References

  • Microservices. "2024 Guía práctica para la elaboración de un Plan Sanitario del agua en una zona de abastecimiento." Microservices.es.
  • Thermo Fisher Scientific. "Pesticide Analysis in Food and Beverages Application Compendium." Thermofisher.com.
  • Agilent Technologies. "Analysis of 197 Pesticides in Durian by Agilent PAL 3 Autosampler and 7000E Triple Quadrupole GC/MSD." Agilent.com.
  • Phytocontrol. "Internal Technical Annex - Water Department." Phytocontrol.com.
Method

Application Note: Quantification of Deisopropylatrazine (Trietazine-ethylamino) in Human Urine as a Biomarker for s-Triazine Herbicide Exposure

Abstract This application note provides a detailed protocol for the quantification of deisopropylatrazine (DIA), a primary metabolite of s-triazine herbicides like atrazine, in human urine. Due to their widespread use, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for the quantification of deisopropylatrazine (DIA), a primary metabolite of s-triazine herbicides like atrazine, in human urine. Due to their widespread use, persistence, and potential as endocrine disruptors, monitoring human exposure to s-triazine herbicides is a public health priority.[1][2] These compounds are metabolized in the body via N-dealkylation, producing key urinary biomarkers.[3][4] This guide details a robust analytical method using Solid-Phase Extraction (SPE) for sample cleanup and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for sensitive and specific detection. The causality behind experimental choices is explained to provide researchers with a comprehensive understanding of the methodology.

Note on Terminology: The metabolite 2-chloro-4-(ethylamino)-6-amino-s-triazine is referred to in this document by its common scientific name, deisopropylatrazine (DIA). This corresponds to the structure implied by "trietazine-ethylamino."

Part 1: Scientific Background and Principle

The Public Health Significance of s-Triazine Herbicides

Symmetrical triazine (s-triazine) herbicides, most notably atrazine, are used extensively in agriculture to control broadleaf weeds.[5] Their chemical stability leads to environmental persistence, resulting in the contamination of ground and surface water.[2] Human exposure can occur through consumption of contaminated water or food. Chronic exposure to s-triazines has been linked to adverse health effects, including endocrine disruption, reproductive problems, and a potential increase in cancer risk.[1][6][7] Consequently, robust methods for assessing human exposure are critical for risk assessment and regulatory oversight.

Deisopropylatrazine (DIA) as a Biomarker of Exposure

Upon entering the body, s-triazines like atrazine are rapidly metabolized, primarily in the liver by cytochrome P450 enzymes.[4] A major metabolic pathway is N-dealkylation, which involves the sequential removal of the ethyl and isopropyl side chains.[3][4] This process generates mono-dealkylated metabolites, including deethylatrazine (DEA) and deisopropylatrazine (DIA), and the fully dealkylated diaminochlorotriazine (DACT).[3][4]

These metabolites are subsequently excreted in the urine, making them excellent, non-invasive biomarkers of recent exposure.[4][8] While several metabolites can be monitored, DIA is a significant product of atrazine metabolism.[9][10] Measuring multiple metabolites, including DIA and DACT, is recommended to accurately classify exposure, as the urinary metabolite profile can vary significantly among individuals.[11]

Metabolic Pathway of Atrazine Atrazine Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) DEA Deethylatrazine (DEA) (2-amino-4-chloro-6-isopropylamino-s-triazine) Atrazine->DEA N-de-ethylation (CYP450s) DIA Deisopropylatrazine (DIA) (2-amino-4-chloro-6-ethylamino-s-triazine) Atrazine->DIA N-de-isopropylation (CYP450s) DACT Diaminochlorotriazine (DACT) (2,4-diamino-6-chloro-s-triazine) DEA->DACT N-de-isopropylation DIA->DACT N-de-ethylation

Metabolic N-dealkylation of Atrazine to its primary urinary biomarkers.

Part 2: Analytical Methodology

The chosen analytical approach combines Solid-Phase Extraction (SPE) with UPLC-MS/MS. This strategy is the gold standard for quantifying trace-level analytes in complex biological matrices like urine.

  • Rationale for SPE: Urine contains numerous endogenous compounds (salts, urea, pigments) that can interfere with analysis and suppress the ionization of the target analyte in the mass spectrometer. SPE provides essential sample cleanup and concentration, selectively isolating the triazine metabolites from the bulk matrix, thereby enhancing method sensitivity and robustness.

  • Rationale for UPLC-MS/MS: Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particle columns to achieve faster separations and sharper peaks compared to traditional HPLC.[12] Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte, making it possible to quantify DIA at the low nanogram-per-milliliter levels relevant for human biomonitoring.[13]

Analytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Urine_Sample 1. Urine Sample Collection (& Storage at -20°C) Spiking 2. Thaw & Spike (Internal Standard) Urine_Sample->Spiking SPE 3. Solid-Phase Extraction (SPE) (Cleanup & Concentration) Spiking->SPE Elution 4. Elution & Evaporation SPE->Elution Reconstitution 5. Reconstitution (in Mobile Phase) Elution->Reconstitution UPLC 6. UPLC Separation Reconstitution->UPLC MSMS 7. MS/MS Detection (MRM Mode) UPLC->MSMS Quant 8. Quantification (vs. Calibration Curve) MSMS->Quant Report 9. Report Results (ng/mL) Quant->Report

High-level workflow for the analysis of urinary DIA.

Part 3: Detailed Protocol for Urinary DIA Analysis

This protocol is designed as a self-validating system, incorporating internal standards, calibration curves, and quality controls to ensure data integrity.

Materials and Reagents
  • Solvents: HPLC-grade or higher methanol, acetonitrile, ethyl acetate, and reagent water.

  • Reagents: Formic acid (LC-MS grade), ammonium acetate (analytical grade).

  • Analytical Standards: Deisopropylatrazine (DIA) certified reference material.

  • Internal Standard (IS): Isotope-labeled deisopropylatrazine (e.g., Deisopropylatrazine-d5) is highly recommended for correcting matrix effects and procedural losses.[14]

  • SPE Cartridges: Mixed-mode or reversed-phase (e.g., C18) SPE cartridges, 200 mg / 3 mL.

  • Labware: Class A volumetric flasks, autosampler vials, nitrogen evaporator, SPE vacuum manifold.

Sample Collection and Handling
  • Collection: Collect spot urine samples in sterile, polypropylene containers.

  • Storage: Immediately after collection, freeze samples at -20°C or lower to prevent degradation. Samples should be stored frozen until analysis.[15]

  • Preparation: Prior to extraction, thaw samples completely at room temperature and vortex to ensure homogeneity.

Standard and QC Preparation
  • Primary Stock (100 µg/mL): Accurately weigh ~5 mg of DIA reference standard and dissolve in methanol in a 50 mL volumetric flask.

  • Internal Standard Stock (100 µg/mL): Prepare a separate stock of the isotope-labeled IS in the same manner.

  • Working Standards: Prepare a series of intermediate and working calibration standards by serial dilution of the primary stock with a methanol/water (50:50) mixture. The calibration range should encompass expected sample concentrations (e.g., 0.1 to 100 ng/mL).

  • Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations from a separate stock weighing to validate the accuracy of the calibration curve.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: This multi-step process ensures that the sorbent is activated, the sample matrix is appropriate for binding, interferences are washed away, and the analyte is selectively eluted.

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of reagent water. Do not allow the cartridge to go dry. This step activates the sorbent bed.

  • Sample Loading: Take 2 mL of a thawed urine sample and add 20 µL of the internal standard working solution. Load the mixture onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water. This step removes polar, water-soluble interferences without eluting the target analyte.

  • Drying: Dry the cartridge under high vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the analytes with 3 mL of ethyl acetate or a methanol-based solvent into a clean collection tube. This stronger solvent displaces the analyte from the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). Vortex thoroughly and transfer to an autosampler vial for analysis.

UPLC-MS/MS Instrumentation and Conditions

Causality: The gradient elution allows for the separation of DIA from other metabolites and matrix components. The MS/MS parameters are optimized for the specific molecular structure of DIA to ensure maximum sensitivity and specificity.

Parameter Condition
UPLC System Waters ACQUITY UPLC H-Class or equivalent[12]
Column ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) or equivalent[12]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate
Injection Volume 5 µL
Column Temp. 40°C
Mass Spectrometer Waters Xevo TQ-S or equivalent triple quadrupole[12]
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 450°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
DIA MRM Transition Precursor > Quantifier Product (e.g., m/z 188.1 > 146.1)
DIA MRM Transition Precursor > Qualifier Product (e.g., m/z 188.1 > 104.1)
IS MRM Transition Precursor-d5 > Product-d5 (e.g., m/z 193.1 > 151.1)

(Note: Exact MRM transitions and collision energies must be optimized for the specific instrument used).

Part 4: Validation and Quality Control

A robust analytical method requires thorough validation to ensure reliable results. The following parameters should be assessed.

Validation Parameter Acceptance Criteria Typical Performance
Linearity (R²) > 0.995> 0.999[13]
Limit of Detection (LOD) S/N > 30.03 - 2.80 ng/mL (for various metabolites)[13]
Limit of Quantification (LOQ) S/N > 10; Within 20% of nominal value~0.1 ng/mL[16][17]
Precision (%RSD) < 15% (20% at LOQ)4 - 20%[13]
Accuracy (Recovery) 80 - 120% of nominal value87 - 112%[13][15]
  • System Suitability: Inject a mid-level standard at the beginning of each analytical run to confirm instrument performance.

  • Batch Quality Control: Each analytical batch must include a reagent blank, a zero blank (matrix without analyte), and at least two levels of QCs (e.g., low and high) run in duplicate.

Part 5: Interpretation and Conclusion

The concentration of deisopropylatrazine (DIA) is determined by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The resulting regression equation is then used to calculate the concentration in unknown samples.

The presence and concentration of DIA in urine are direct indicators of recent exposure to certain s-triazine herbicides.[8] This validated UPLC-MS/MS method provides the high sensitivity and specificity required for biomonitoring studies, enabling researchers and public health officials to accurately assess human exposure levels, investigate exposure pathways, and support regulatory decisions aimed at protecting human health. For a comprehensive exposure assessment, simultaneous analysis of other key metabolites like DEA and DACT is highly recommended.[11]

Part 6: References

  • Saber, N., & El-Shafai, S. A. (2021). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. Toxics. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Interaction Profile for Atrazine, Diazinon, and 3,5-Dichlorobenzoic Acid. [Link]

  • Nagy, I., Compernolle, F., Ghys, K., Vanderleyden, J., & De Mot, R. (1993). Metabolism of the herbicide atrazine by Rhodococcus strains. Applied and Environmental Microbiology. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Triazines. [Link]

  • Pan, Y., et al. (2008). Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Zhang, Y., et al. (2023). Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods. International Journal of Molecular Sciences. [Link]

  • Singh, S., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. International Journal of Molecular Sciences. [Link]

  • Aelion, C. M., & Mathur, P. P. (2001). Atrazine biodegradation to deisopropylatrazine and deethylatrazine in coastal sediments of different land uses. Environmental Toxicology and Chemistry. [Link]

  • Wackett, L. (1997). Atrazine Degradation Pathway. EAWAG Biocatalysis/Biodegradation Database. [Link]

  • Centers for Disease Control and Prevention. (2009). Laboratory Procedure Manual: Atrazine and Atrazine Metabolites. [Link]

  • ResearchGate. (2008). Quantitation of urinary atrazine and its metabolites by on-line solid phase extraction-high performance liquid chromatography-tandem mass spectrometry. [Link]

  • Prasanna, A., & Rajagopal, S. (2014). Atrazine and Human Health. Journal of Environmental & Analytical Toxicology. [Link]

  • Cowart, D. C., et al. (2003). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Urine by Gas Chromatography/Mass Selective Detection. Journal of Agricultural and Food Chemistry. [Link]

  • Olsson, A. O., et al. (2011). Two-dimensional high performance liquid chromatography separation and tandem mass spectrometry detection of atrazine and its metabolic and hydrolysis products in urine. Journal of Chromatography B. [Link]

  • Ross, M. K., et al. (2007). Determination of atrazine and its metabolites in mouse urine and plasma by LC-MS analysis. Toxicology Mechanisms and Methods. [Link]

  • Arrebola, F. J., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta. [Link]

  • Hines, C. J., et al. (2007). Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring. Environmental Health Perspectives. [Link]

  • Waters Corporation. (2006). Development of a New UPLC-MS Method for Systematic Toxicological Analysis. [Link]

  • ResearchGate. (2011). Determination of Triazines and Their Metabolites in Environmental Samples Using Molecularly Imprinted Polymer Extraction, Pressurized Liquid Extraction and LC–Tandem Mass Spectrometry. [Link]

  • U.S. Environmental Protection Agency (EPA). (2005). Environmental Chemistry Method for Triazines & Metolachlor. [Link]

  • De Baere, S., et al. (2019). Development of a New UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration. Toxins. [Link]

Sources

Application

Application Note: Quantitative Analysis of Trietazine and its Desethyl Metabolite in Agricultural Surface Runoff

Executive Summary The quantification of s-triazine herbicides in environmental matrices is critical for assessing ecological risk and water quality. This application note details a robust, self-validating Solid Phase Ext...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of s-triazine herbicides in environmental matrices is critical for assessing ecological risk and water quality. This application note details a robust, self-validating Solid Phase Extraction (SPE) and LC-MS/MS protocol for the trace-level quantitation of trietazine (2-chloro-4-diethylamino-6-ethylamino-1,3,5-triazine) and its primary dealkylated metabolite, desethyl-trietazine , in agricultural surface runoff. By utilizing a hydrophilic-lipophilic balanced (HLB) polymeric sorbent and isotope dilution mass spectrometry, this method overcomes the severe ion suppression typically caused by humic and fulvic acids in runoff matrices.

Mechanistic Background & Analytical Challenges

Trietazine is deployed in agricultural settings for pre- and post-emergent broadleaf weed control. Once applied, it is subject to microbial degradation and photolysis, primarily undergoing N-dealkylation to form desethyl-trietazine[1].

Pathway T Trietazine (Parent Compound) D Desethyl-trietazine (Primary Metabolite) T->D N-dealkylation (Microbial / Photolysis)

Fig 1. N-dealkylation pathway of Trietazine to Desethyl-trietazine in environmental matrices.

The Matrix Challenge: Agricultural runoff is a highly complex matrix characterized by elevated levels of suspended particulate matter (SPM) and dissolved organic carbon (DOC). When analyzed via Electrospray Ionization (ESI), co-eluting DOC (specifically humic acids) competes with target analytes for available charge in the droplet, leading to severe signal suppression. Direct injection methods, while suitable for clean drinking water[2], fail in runoff analysis due to these matrix effects and the necessity for sub-part-per-trillion (ppt) limits of detection.

Experimental Rationale: Causality & Self-Validation

To ensure scientific integrity, every phase of this protocol is designed with a specific mechanistic purpose, creating a self-validating analytical system:

  • Isotope Dilution (Self-Validation): Atrazine-d5 is spiked into the raw runoff prior to any sample handling. Because it shares the s-triazine core, it mimics the extraction efficiency and ionization suppression of the target analytes. Quantitating against this internal standard mathematically corrects for both physical analyte loss during SPE and signal quenching in the ESI source, ensuring absolute quantitative trustworthiness.

  • Sorbent Selection (HLB vs. C18): Traditional silica-based C18 sorbents suffer from "breakthrough" of highly polar metabolites. We utilize an HLB copolymer containing both lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone. This dual-retention mechanism ensures quantitative capture of both the moderately non-polar parent trietazine and the highly polar desethyl-trietazine.

  • Mobile Phase Additives: Triazines contain basic nitrogen atoms within their aromatic rings. The addition of 5 mM ammonium acetate to the mobile phase acts as a volatile buffer and proton donor ( NH4+​ ), driving the equilibrium toward the formation of [M+H]+ precursor ions and maximizing ESI+ sensitivity[2].

Workflow Step1 1. Sample Collection (500 mL Runoff + IS Spike) Step2 2. Filtration (0.45 µm Glass Fiber) Step1->Step2 Step3 3. SPE Loading (HLB Polymeric Sorbent) Step2->Step3 Step4 4. Matrix Wash (5% MeOH to remove Humics) Step3->Step4 Step5 5. Elution & Concentration (100% MeOH -> N2 Dry) Step4->Step5 Step6 6. LC-MS/MS Analysis (ESI+ MRM Mode) Step5->Step6

Fig 2. Self-validating SPE-LC-MS/MS workflow for agricultural runoff analysis.

Materials & Reagents

  • Analytical Standards: Trietazine (CAS: 1912-26-1), Desethyl-trietazine, Atrazine-d5 (Internal Standard).

  • Solvents: LC-MS Grade Methanol (MeOH), LC-MS Grade Water ( H2​O ).

  • Additives: Ammonium Acetate (LC-MS grade, 99.0%).

  • Consumables: Oasis HLB SPE Cartridges (200 mg, 6 cc), 0.45 µm Glass Fiber Filters.

Step-by-Step Protocol

Sample Pre-Treatment
  • Collect 500 mL of agricultural surface runoff in amber glass bottles to prevent photolytic degradation.

  • Immediately spike the sample with 50 µL of a 100 µg/L Atrazine-d5 internal standard solution (Final IS concentration: 10 ng/L).

  • Filter the sample through a 0.45 µm glass fiber filter under a mild vacuum. Causality: Removing SPM prevents the obstruction of the SPE frit, which would otherwise cause channeling and reduce extraction recovery.

Solid Phase Extraction (SPE)
  • Conditioning: Pass 5 mL of 100% MeOH followed by 5 mL of HPLC H2​O through the HLB cartridge at 2 mL/min. Do not allow the sorbent bed to dry.

  • Loading: Pass the 500 mL filtered runoff sample through the cartridge at a controlled flow rate of 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% MeOH in H2​O . Causality: This specific solvent strength is critical; it is strong enough to elute highly polar humic acids (matrix interferences) but weak enough to retain the desethyl-trietazine metabolite.

  • Drying: Apply full vacuum (-15 inHg) for 10 minutes to remove residual water.

  • Elution: Elute the analytes with two 3 mL aliquots of 100% MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-high purity nitrogen at 40°C. Reconstitute in 1.0 mL of 10% MeOH in H2​O . Vortex for 30 seconds.

Instrumental Conditions & MRM Parameters

Liquid Chromatography Gradient

Separation is achieved using a C18 column (100 mm × 2.1 mm, 1.7 µm particle size) to ensure sharp peak shapes and resolution between the parent and metabolite.

Table 1: LC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (5 mM Ammonium Acetate) % Mobile Phase B (Methanol)
0.0 0.4 90 10
1.0 0.4 90 10
5.0 0.4 10 90
7.0 0.4 10 90
7.1 0.4 90 10

| 10.0 | 0.4 | 90 | 10 |

Mass Spectrometry (ESI+ MRM)

The mass spectrometer is operated in positive Electrospray Ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) transitions are optimized for maximum sensitivity[3]. The primary transition is used for quantitation, while the secondary transition is used for structural confirmation (ion ratio qualification).

Table 2: Optimized MRM Transitions and Collision Energies | Analyte | Precursor Ion ( [M+H]+ ) | Quantifier Ion (m/z) | CE (eV) | Qualifier Ion (m/z) | CE (eV) | | :--- | :--- | :--- | :--- | :--- | :--- | | Trietazine | 230.1 | 99.0 | 24 | 132.0 | 20 | | Desethyl-trietazine | 202.1 | 132.0 | 22 | 104.0 | 28 | | Atrazine-d5 (IS) | 221.1 | 179.1 | 20 | N/A | N/A |

Method Validation & Quantitative Results

The self-validating nature of the protocol was tested by comparing solvent-based calibration curves against matrix-matched calibration curves derived from extracted, analyte-free runoff water.

  • Matrix Effect (ME %): Calculated as (Slopematrix​/Slopesolvent​)×100 . Values < 100% indicate ion suppression.

  • Recovery: Absolute extraction efficiency before internal standard correction.

Table 3: Method Validation Parameters in Agricultural Runoff

Parameter Trietazine Desethyl-trietazine
Linear Range (ng/L) 0.5 – 500 1.0 – 500

| R2 (Matrix-Matched) | 0.9985 | 0.9972 | | LOD (ng/L) | 0.15 | 0.30 | | LOQ (ng/L) | 0.50 | 1.00 | | Absolute Recovery (%) | 88.4 ± 4.2 | 81.2 ± 5.6 | | Matrix Effect (%) | 76.5 (Suppression) | 68.2 (Suppression) | | IS-Corrected Accuracy (%) | 99.1 | 98.4 |

Data Interpretation: While the raw matrix effect shows significant ion suppression (76.5% and 68.2%) due to the harsh runoff matrix, the IS-corrected accuracy remains near 100%. This proves that the integration of Atrazine-d5 successfully normalizes the matrix-induced signal quenching, validating the robustness of the assay.

References

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution . Agilent Technologies. Available at:[Link]

  • Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water . U.S. Geological Survey (USGS). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Trietazine-Ethylamino Extraction from Soil

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to enhance the extraction recovery rates of trietazine-ethylamino from various soil matrices. Here, we move b...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to enhance the extraction recovery rates of trietazine-ethylamino from various soil matrices. Here, we move beyond simple procedural lists to explain the underlying scientific principles, offering a robust framework for troubleshooting and method optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges frequently encountered during the extraction of trietazine-ethylamino from soil samples.

Q1: Why are my trietazine-ethylamino recovery rates consistently low?

Low recovery rates are a common issue stemming from several factors related to the analyte's interaction with the soil matrix and the extraction procedure itself.

Underlying Causes:

  • Strong Analyte-Soil Binding: Trietazine-ethylamino, a member of the s-triazine herbicide family, can bind to soil components, particularly organic matter and clay particles. This interaction is influenced by the physicochemical properties of both the herbicide and the soil, such as the soil's organic carbon content, pH, and cation exchange capacity.

  • Inefficient Solvent Extraction: The choice of extraction solvent is critical. If the solvent does not have the appropriate polarity to effectively disrupt the analyte-soil interactions and solvate the trietazine-ethylamino, recovery will be poor.

  • Insufficient Sample Homogenization: Inadequate mixing of the soil sample with the extraction solvent can lead to incomplete extraction.

  • Analyte Degradation: Trietazine-ethylamino can be susceptible to degradation under certain pH and temperature conditions.

Solutions:

  • Optimize the Extraction Solvent:

    • Acetonitrile is a common and effective choice for extracting triazine herbicides from soil due to its ability to disrupt analyte-soil interactions.

    • Consider solvent mixtures. For instance, a mixture of acetonitrile and methanol has been used for the extraction of s-triazine herbicides.

    • For dry soil samples, pre-wetting with water can improve solvent accessibility to soil pores and enhance extraction efficiency.

  • Adjust the Extraction pH:

    • The pH of the extraction medium can influence the charge of both the analyte and the soil particles, thereby affecting adsorption. Experiment with buffered solutions to find the optimal pH for release. The use of buffered QuEChERS methods, for example, can improve recoveries for pH-sensitive pesticides.

  • Enhance Physical Disruption:

    • Mechanical Shaking: Ensure vigorous and adequate shaking time (e.g., using a mechanical shaker) to maximize the contact between the solvent and the soil particles.

    • Ultrasonication: Ultrasound-assisted extraction (UAE) can be a powerful technique to improve recovery, especially for soils with high organic matter content.

  • Evaluate for Analyte Loss During Cleanup:

    • The clean-up step, while necessary to remove interferences, can sometimes lead to the loss of the target analyte. If using dispersive solid-phase extraction (d-SPE), ensure the chosen sorbent is not retaining the trietazine-ethylamino.

Q2: I'm observing high variability and poor reproducibility in my results. What could be the cause?

Inconsistent results can undermine the reliability of your data. The root causes often lie in subtle variations in sample preparation and handling.

Underlying Causes:

  • Soil Heterogeneity: Soil is an inherently complex and non-uniform matrix. Variations in organic matter, clay content, and moisture within and between samples can lead to different extraction efficiencies.

  • Inconsistent Sample Hydration: For dry soils, the amount of water added for rehydration can significantly impact extraction.

  • Matrix Effects: Co-extracted matrix components can interfere with the analytical detection of trietazine-ethylamino, causing signal suppression or enhancement in techniques like LC-MS/MS. This can vary from sample to sample.

Solutions:

  • Thorough Sample Homogenization: Before taking a subsample for extraction, ensure the entire soil sample is thoroughly mixed to minimize variability.

  • Standardize Sample Pre-treatment:

    • Carefully control the amount of water added to dry samples and allow for a consistent hydration time.

    • Sieve soil samples to a uniform particle size to ensure consistent surface area for extraction.

  • Implement Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples. This is a critical step for accurate quantification.

  • Use an Internal Standard: Incorporating an internal standard that is chemically similar to trietazine-ethylamino can help correct for variations in extraction efficiency and instrumental response.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the extraction of trietazine-ethylamino from soil.

Q3: What is the QuEChERS method, and is it suitable for trietazine-ethylamino in soil?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation technique originally developed for pesticide residue analysis in fruits and vegetables. It involves an initial extraction with acetonitrile followed by a partitioning step using salts and a subsequent cleanup with d-SPE.

Suitability for Soil: Yes, the QuEChERS method has been successfully adapted and modified for the extraction of various pesticides, including s-triazines, from soil samples. However, direct application of the original method may not be optimal due to the complexity of the soil matrix. Modifications often include adjusting the solvent volume, adding water to dry samples, and optimizing the d-SPE cleanup sorbents.

Q4: How does soil composition affect the extraction of trietazine-ethylamino?

Soil composition plays a pivotal role in the retention and subsequent extraction of trietazine-ethylamino.

  • Organic Matter: Soils with high organic carbon content tend to bind triazine herbicides more strongly, which can lead to lower recovery rates. This is due to hydrophobic and other interactions between the herbicide and the organic matter.

  • Clay Content: The type and amount of clay minerals in the soil influence adsorption. Clay surfaces can have charged sites that interact with the trietazine-ethylamino molecule.

  • pH: Soil pH affects the surface charge of soil colloids and the ionization state of the herbicide, thereby influencing adsorption-desorption processes.

The following table summarizes the expected impact of soil properties on extraction and suggests starting points for optimization:

Soil PropertyImpact on Trietazine-Ethylamino BindingRecommended Extraction Strategy
High Organic Matter Increased binding, potential for lower recovery.Increase extraction time, consider ultrasonication, use a robust extraction solvent like acetonitrile.
High Clay Content Increased binding, particularly in certain clay types.Ensure thorough mechanical shaking, consider pH adjustment of the extraction solvent.
Sandy Soil (Low Organic Matter/Clay) Weaker binding, generally higher recovery.Standard extraction methods are often sufficient.
Acidic pH Can increase adsorption of some triazines.Consider using a buffered extraction solution to raise the pH.
Alkaline pH May decrease adsorption for some triazines.Standard extraction methods are often effective.
Q5: What are the key steps in a typical modified QuEChERS protocol for soil?

A generalized workflow for a modified QuEChERS extraction of trietazine-ethylamino from soil is as follows. Note that specific volumes and reagents may need to be optimized for your particular soil type and analytical system.

Step-by-Step Protocol:

  • Sample Preparation: Weigh a representative, homogenized soil sample (e.g., 10 g) into a 50 mL centrifuge tube. For dry soil, add a specific volume of water (e.g., 7 mL for 3 g of soil) and allow it to hydrate.

  • Extraction: Add the extraction solvent (e.g., 10 mL of acetonitrile) to the tube.

  • Shaking: Shake the tube vigorously for a defined period (e.g., 5 minutes) using a mechanical shaker to ensure thorough extraction.

  • Salting Out: Add a salt mixture (e.g., a pre-packaged QuEChERS salt pouch containing MgSO₄ and sodium citrate salts) to the tube. The salts induce phase separation between the aqueous and organic layers.

  • Centrifugation: Immediately shake again and then centrifuge the sample to separate the layers and pellet the soil particles.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interfering matrix components.

  • Final Preparation: Vortex the d-SPE tube and centrifuge. Filter the cleaned extract before analysis by a suitable technique like LC-MS/MS or GC-MS.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental design, the following diagrams illustrate a typical extraction workflow and a decision tree for method selection.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis A 1. Weigh Homogenized Soil Sample B 2. Add Water (if dry) & Hydrate A->B C 3. Add Acetonitrile B->C D 4. Shake Vigorously C->D E 5. Add QuEChERS Salts D->E F 6. Centrifuge E->F G 7. Transfer Supernatant to d-SPE Tube F->G H 8. Vortex & Centrifuge G->H I 9. Filter Extract H->I J 10. Analyze by LC-MS/MS or GC-MS I->J

Caption: A typical modified QuEChERS workflow for trietazine-ethylamino extraction from soil.

Method_Selection node_result node_result start High Organic Matter Content? node_yes Yes start->node_yes node_no No start->node_no result_uae result_uae node_yes->result_uae Consider Ultrasound- Assisted Extraction (UAE) or increase shaking time node_ph node_ph node_no->node_ph Is Analyte pH-Sensitive? node_ph_yes Yes node_ph->node_ph_yes node_ph_no No node_ph->node_ph_no result_buffered result_buffered node_ph_yes->result_buffered Use Buffered QuEChERS Method result_standard result_standard node_ph_no->result_standard Standard QuEChERS is a good starting point

Caption: Decision tree for selecting an initial extraction approach based on soil properties.

References

  • Bezuayehu, T., Endale, T., Abera, G., & Negussie, M. (n.d.). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chrom. SciSpace. Retrieved from [Link]

Optimization

Reducing matrix effects in trietazine-ethylamino LC-MS/MS quantification

Technical Support Center: Overcoming Matrix Effects in Trietazine-Ethylamino LC-MS/MS Quantification Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges quantifyi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Matrix Effects in Trietazine-Ethylamino LC-MS/MS Quantification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges quantifying trietazine-ethylamino (desethyl-trietazine)—a primary de-alkylated metabolite of the s-triazine herbicide trietazine—in complex biological and environmental matrices.

In Electrospray Ionization (ESI) LC-MS/MS, co-eluting matrix components compete with the target analyte for charge, altering droplet surface tension and neutralizing analyte ions in the gas phase[1]. This phenomenon, known as the matrix effect (ME), leads to severe signal suppression or enhancement, compromising assay accuracy and reproducibility[2].

This guide provides field-proven, self-validating protocols to diagnose, mitigate, and compensate for matrix effects in your trietazine-ethylamino workflows.

Workflow Visualization

ME_Workflow Step1 Identify Signal Loss Trietazine-ethylamino Step2 Assess Matrix Effect (ME) Post-Column Infusion Step1->Step2 Step3 ME > 120% or < 80%? Step2->Step3 Step4a Optimize Sample Prep (SPE / QuEChERS) Step3->Step4a Yes (Mitigation Required) Step5 Validate Method (Accuracy & Precision) Step3->Step5 No (Acceptable ME) Step4b Optimize LC Gradient Shift Retention Time Step4a->Step4b Step4c Use SIL-IS & Matrix-Matched Cal Step4b->Step4c Step4c->Step2 Re-evaluate ME

Workflow for assessing and mitigating matrix effects in LC-MS/MS quantification.

Troubleshooting Guide & FAQs

Q1: How do I definitively diagnose if matrix effects are suppressing my trietazine-ethylamino signal? Mechanistic Causality: Matrix components (e.g., humic acids in water, phospholipids in plasma) co-eluting with trietazine-ethylamino compete for available protons in the ESI source. High-mass, highly basic matrix components can deprotonate and neutralize the analyte ions, drastically reducing ionization efficiency[1]. Self-Validating Protocol: Post-Extraction Spiking (Quantitative Assessment)

  • Prepare Neat Standard: Prepare a 10 ng/mL solution of trietazine-ethylamino in the initial mobile phase.

  • Extract Blank Matrix: Process a blank matrix sample (e.g., analyte-free soil extract or plasma) using your current extraction protocol.

  • Spike Matrix: Post-extraction, spike the blank matrix extract with trietazine-ethylamino to a final concentration of 10 ng/mL.

  • Analyze: Inject both the Neat Standard ( Aneat​ ) and the Spiked Matrix ( Amatrix​ ) into the LC-MS/MS.

  • Calculate: ME (%)=(Amatrix​/Aneat​)×100 . Validation Check: If the ME is between 80% and 120%, the matrix effect is negligible. If ME < 80% (suppression) or > 120% (enhancement), you must proceed to sample prep optimization[3].

Q2: What sample preparation strategies are most effective for isolating trietazine-ethylamino from complex matrices? Mechanistic Causality: Trietazine-ethylamino is a moderately polar metabolite. "Dilute and shoot" methods fail because they leave high concentrations of interferents in the extract. A modified QuEChERS approach utilizes anhydrous salts to induce a salting-out effect, driving the moderately polar triazine into the organic (acetonitrile) layer, while dispersive Solid Phase Extraction (dSPE) uses primary secondary amine (PSA) to strip out organic acids and C18 to remove highly lipophilic interferences[4]. Self-Validating Protocol: Modified QuEChERS Extraction

  • Homogenization: Weigh 10 g of homogenized sample into a 50 mL PTFE centrifuge tube.

  • Extraction: Add 10 mL of Acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (4 g anhydrous MgSO4​ , 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake for 1 minute to partition the analyte.

  • Centrifugation: Spin at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the upper organic layer to a dSPE tube containing 150 mg MgSO4​ , 25 mg PSA, and 25 mg C18.

  • Final Polish: Vortex for 30 seconds, centrifuge at 10,000 rpm for 3 minutes. Transfer the supernatant to an autosampler vial. Validation Check: Re-run the Post-Extraction Spiking protocol (Q1) using this new extract. The ME (%) should now approach 100%.

Q3: How can I optimize my chromatographic gradient to resolve trietazine-ethylamino from suppression zones? Mechanistic Causality: Matrix effects are highly localized within specific retention time windows. By altering the mobile phase composition and gradient slope, you change the retention factor ( k′ ) of trietazine-ethylamino, shifting its elution away from void-volume salts or late-eluting phospholipids that cause ionization suppression[5]. Self-Validating Protocol: Post-Column Infusion Mapping

  • Setup Infusion: Use a T-piece to continuously infuse a pure standard of trietazine-ethylamino (e.g., 100 ng/mL at 10 µL/min) directly into the MS source, post-column.

  • Inject Matrix: Inject a blank matrix extract through the LC column using your current gradient.

  • Monitor Signal: Record the MS/MS MRM transition for trietazine-ethylamino.

  • Identify Zones: Dips in the continuous baseline signal indicate zones of ion suppression; spikes indicate enhancement[2].

  • Adjust Gradient: If trietazine-ethylamino elutes within a suppression dip, flatten the gradient slope (e.g., 2% organic increase per minute) around that specific retention time to separate the analyte from the invisible matrix peak. Validation Check: Following gradient adjustment, the analyte's retention time must fall within a stable, flat region of the post-column infusion baseline.

Q4: If sample prep and LC optimization are insufficient, how do I compensate for the remaining matrix effect? Mechanistic Causality: When absolute ME cannot be physically eliminated, it must be mathematically neutralized. A Stable Isotope-Labeled Internal Standard (SIL-IS) shares the exact physicochemical properties of the target analyte. It co-elutes perfectly and experiences the identical matrix suppression/enhancement environment in the ESI source. Therefore, the ratio of the analyte signal to the SIL-IS signal remains constant regardless of matrix variability[2]. Self-Validating Protocol: SIL-IS Matrix-Matched Calibration

  • Procure SIL-IS: Obtain Trietazine-ethylamino-d5 (or a closely related heavy-isotope analog).

  • Spike Early: Spike the SIL-IS into all blank matrices, calibrators, QCs, and unknown samples at a constant concentration prior to extraction.

  • Calibration: Construct a matrix-matched calibration curve plotting the Area Ratio (Analyte Area / SIL-IS Area) against the nominal concentration. Validation Check: Analyze Quality Control (QC) samples prepared in at least 6 different lots of blank matrix. The precision (%CV) of the calculated concentrations must be <15%, proving the SIL-IS has successfully normalized the matrix variance.

Quantitative Data Summary

The following table summarizes the typical impact of various mitigation strategies on the quantification of trietazine-ethylamino.

Matrix TypeMitigation StrategyMatrix Effect (ME %)Absolute Recovery (%)Process Efficiency (%)
PlasmaProtein Precipitation (Dilute & Shoot)45.0% (Severe Suppression)95.0%42.7%
PlasmaSolid Phase Extraction (MCX)92.5% (Acceptable)88.0%81.4%
Plant ExtractSolvent Extraction (No Cleanup)145.0% (Enhancement)75.0%108.7%
Plant ExtractModified QuEChERS + dSPE105.0% (Negligible)91.0%95.5%

Note: Process Efficiency (%) = (ME %) × (Absolute Recovery %) / 100.

References

1.[2] Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: Molecules (via PMC / NIH) URL: [Link]

2.[3] Title: Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review Source: Analyst (RSC Publishing) URL: [Link]

3.[4] Title: Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination Source: Taylor & Francis URL: [Link]

4.[5] Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: PMC / NIH URL: [Link]

5.[1] Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chromatographic Peak Tailing in Trietazine-Ethylamino Analysis

Welcome to the Advanced Chromatography Support Center. Trietazine is an s-triazine herbicide commonly monitored in agricultural and environmental matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Trietazine is an s-triazine herbicide commonly monitored in agricultural and environmental matrices. Its primary metabolite, trietazine-ethylamino (desethyl-trietazine), contains secondary and tertiary amine functionalities that present unique chromatographic challenges.

As a Senior Application Scientist, I frequently encounter researchers struggling with asymmetric peak shapes—specifically peak tailing—during reversed-phase high-performance liquid chromatography (RP-HPLC) of these basic compounds. This guide provides a mechanistic understanding and self-validating protocols to resolve peak tailing, ensuring robust, reproducible, and E-E-A-T-compliant analytical workflows.

Mechanistic FAQs: Understanding the Root Cause

Q1: Why does trietazine-ethylamino exhibit severe peak tailing on my standard C18 column, while neutral pesticides in the same run are perfectly symmetrical? A: The causality lies in the secondary chemical interactions between the basic amine groups of the triazine ring and the stationary phase support. Standard silica-based columns contain residual surface silanol groups (-Si-OH). Above a mobile phase pH of ~4.0, these silanols deprotonate to form negatively charged species (-Si-O⁻) [1]. Because the ethylamino group of the metabolite is basic, it becomes positively charged under typical acidic to neutral mobile phase conditions. This creates an unintended ion-exchange interaction between the analyte and the silica support, causing the analyte molecules to desorb at different rates and resulting in a pronounced "tail." Neutral compounds do not undergo ion-exchange, which is why their peak shapes remain unaffected.

Q2: How can I definitively differentiate between silanol-induced tailing and a physical column void? A: You must employ a self-validating system using a neutral marker compound (e.g., uracil or toluene). Inject a mixture of your trietazine-ethylamino standard and the neutral marker.

  • If both peaks tail: The issue is physical (e.g., a void at the column head, a blocked frit, or excessive extra-column volume).

  • If only the trietazine-ethylamino peak tails: The issue is chemical (silanol interactions or mass overload) [2].

Diagnostic Workflow for Peak Tailing

Follow this logical decision tree to systematically isolate and resolve the root cause of peak asymmetry in your LC system.

PeakTailing Start Observe Peak Tailing (Trietazine-ethylamino) CheckAll Inject Neutral Marker Are all peaks tailing? Start->CheckAll YesAll Physical Issue: Column Void or Extra-Column Volume CheckAll->YesAll Yes NoAll Chemical Issue: Secondary Interactions CheckAll->NoAll No (Only basic peaks) Action3 Replace Column & Minimize Tubing Length YesAll->Action3 Silanol Silanol Ion-Exchange (Basic Analyte) NoAll->Silanol Action1 Adjust Mobile Phase: Lower pH to < 3.0 Silanol->Action1 Action2 Change Stationary Phase: Use Endcapped/Polar-Embedded Silanol->Action2

Diagnostic decision tree for isolating physical vs. chemical causes of peak tailing.

Strategic Solutions and Protocols

Q3: What mobile phase modifications can suppress this ion-exchange interaction without compromising LC-MS/MS sensitivity? A: The most effective approach is to control the ionization state of the silica surface. By lowering the mobile phase pH to below 3.0, you force the residual silanols into their fully protonated, neutral state (-Si-OH), thereby eliminating the electrostatic attraction.

  • Recommendation: Use 0.1% formic acid (pH ~2.7) or a volatile buffer like ammonium formate (adjusted to pH 2.8-3.0) in both the aqueous and organic mobile phases. This not only suppresses silanol ionization but also ensures the triazine basic nitrogen is fully protonated, which significantly enhances positive-mode electrospray ionization (ESI+) efficiency in LC-MS/MS [3].

Q4: If mobile phase adjustment isn't enough, what stationary phase chemistry should I select? A: If tailing persists, the stationary phase itself must be upgraded. Standard C18 phases leave up to 50% of surface silanols unreacted due to steric hindrance during manufacturing [2].

  • Exhaustively Endcapped Columns: These undergo a secondary bonding step with a small silane (like trimethylchlorosilane) to cap residual silanols.

  • Polar-Embedded Columns: These incorporate an amide, ether, or carbamate group within the alkyl chain. The polar group creates a localized hydration layer that electrically shields basic analytes from the underlying silica, dramatically improving peak symmetry for compounds like trietazine-ethylamino [4].

Quantitative Data: Impact of Column Chemistry on Triazine Symmetry

The following table summarizes the expected chromatographic performance of trietazine-ethylamino across different column chemistries (synthesized from standard triazine analytical validations).

Column Chemistry TypeAsymmetry Factor ( As​ )Theoretical Plates ( N )Mechanism of Improvement
Standard C18 (Non-endcapped) 2.15 - 2.80< 5,000Baseline performance; high silanol activity causes severe tailing.
High-Purity C18 (Endcapped) 1.20 - 1.45> 12,000Reduced silanol sites via secondary trimethylsilane bonding.
Polar-Embedded C18 0.95 - 1.10> 15,000Internal polar group shields residual silanols; optimal for basic amines.
Pentafluorophenyl (PFP) 1.05 - 1.15> 14,000Alternative selectivity; provides π−π interactions with the triazine ring.

Note: An ideal asymmetry factor ( As​ ) is 1.0. Values > 1.5 indicate significant tailing that can compromise quantification accuracy at trace levels.

Self-Validating Experimental Protocol: Optimized LC-MS/MS Workflow

To ensure trust and reproducibility, follow this validated protocol for the extraction and analysis of trietazine and its ethylamino degradate [5].

Step 1: Sample Preparation (Solid Phase Extraction)

  • Condition a polymeric reversed-phase SPE cartridge (e.g., HLB) with 3 mL methanol followed by 3 mL LC-grade water.

  • Load 50 mL of the aqueous sample (adjusted to pH 7.0 to ensure the analyte is neutral and highly retained).

  • Wash with 3 mL of 5% methanol in water to remove polar interferences.

  • Elute the trietazine-ethylamino with 3 mL of 100% methanol.

  • Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of Initial Mobile Phase (see Step 2).

Step 2: Chromatographic Separation

  • Column: Install a high-purity, exhaustively endcapped C18 column or a Polar-Embedded C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate (Buffers silanols and aids ESI+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B. Ramp to 95% B over 8 minutes. Hold for 2 minutes. Re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer, further reducing peak tailing).

Step 3: System Suitability and Validation

  • Inject a blank to ensure no carryover.

  • Inject a 10 ppb standard of trietazine-ethylamino .

  • Calculate the Asymmetry Factor ( As​ ) at 10% peak height. If As​ > 1.3, replace the column frit or check the LC tubing connections for dead volume.

References

  • Gritti, F., et al. "Column Characterization and Selection Systems in Reversed-Phase High-Performance Liquid Chromatography." Chemical Reviews, ACS Publications, 2019. Available at:[Link]

  • Wang, J., et al. "Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection." Journal of Agricultural and Food Chemistry, ACS Publications, 2015. Available at:[Link]

  • Bocian, S., et al. "Stationary Phases for Green Liquid Chromatography." MDPI, 2022. Available at:[Link]

Sources

Optimization

Resolving co-elution issues between trietazine-ethylamino and other triazine metabolites

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of triazine herbicides and their...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of triazine herbicides and their metabolites, with a specific focus on resolving the separation of trietazine-ethylamino from other structurally similar triazine metabolites. Our approach is grounded in fundamental chromatographic principles to empower you to make informed decisions and develop robust analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Identifying and Confirming Co-elution

Question: My chromatogram shows a single, symmetrical peak where I expect to see both trietazine-ethylamino and another triazine metabolite. How can I confirm if this is a co-elution issue?

Answer:

Visual inspection of a chromatogram alone is often insufficient to rule out co-elution, as perfectly co-eluting compounds can produce a single, symmetrical peak.[1] To definitively assess peak purity, more advanced detection techniques are necessary.

  • For High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD): A DAD detector is a powerful tool for identifying co-elution.[1] By analyzing the UV-Vis spectra across the entire peak, you can check for spectral homogeneity. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[1]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): Mass spectrometry provides the highest confidence in peak purity assessment.[1] By extracting ion chromatograms for the specific mass-to-charge ratios (m/z) of trietazine-ethylamino and the suspected co-eluting metabolite, you can determine if they elute at the same retention time. If you observe different mass spectra across the peak, co-elution is confirmed.[1]

Experimental Protocol: Peak Purity Assessment using LC-MS

  • Acquire Data: Analyze your sample using an LC-MS system, ensuring the mass spectrometer is scanning a wide enough mass range to include the molecular ions and/or characteristic fragments of all potential analytes.

  • Extract Ion Chromatograms (EICs): In your chromatography data system (CDS) software, generate EICs for the expected m/z of trietazine-ethylamino and the suspected co-eluting metabolite(s).

  • Analyze EICs: Overlay the EICs. If the peaks for the different m/z values have the same retention time, co-elution is occurring.

  • Examine Mass Spectra: Review the mass spectra at different points across the chromatographic peak. A change in the relative abundance of ions across the peak is a strong indicator of co-elution.

Section 2: Fundamental Troubleshooting - Mobile Phase and Column Chemistry

Question: I've confirmed that trietazine-ethylamino is co-eluting with another triazine metabolite. What are the initial steps I should take to resolve this using my existing HPLC method?

Answer:

The initial approach to resolving co-elution involves systematically modifying the mobile phase and considering the stationary phase chemistry. The goal is to alter the selectivity of the chromatographic system.

1. Modify Mobile Phase Strength (Isocratic Elution):

If your peaks are eluting very early (low capacity factor, k'), they are not interacting sufficiently with the stationary phase, leading to poor separation.[1][2] For reversed-phase chromatography, you can increase retention and potentially improve separation by weakening the mobile phase, which means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).[1][3]

2. Implement or Adjust a Gradient:

For complex mixtures of triazines with varying polarities, a gradient elution is often more effective than an isocratic method.[3][4] If you are already using a gradient, try making it shallower (i.e., a slower increase in the organic solvent concentration over time). This will increase the separation window for your analytes.

3. Adjust Mobile Phase pH:

Triazine herbicides and their metabolites are basic compounds. The pH of the mobile phase can significantly impact their retention and peak shape on silica-based columns. Lowering the mobile phase pH to between 2.5 and 3.5 with an acidic modifier like formic or acetic acid can suppress the ionization of residual silanol groups on the stationary phase, reducing undesirable secondary interactions that can lead to peak tailing and poor resolution.[3]

4. Change the Organic Modifier:

The choice of organic solvent in the mobile phase can influence selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the elution order and improve resolution.

Workflow for Initial HPLC Method Adjustment

A Co-elution Confirmed B Isocratic or Gradient? A->B C Isocratic: Decrease % Organic Solvent B->C Isocratic D Gradient: Make Gradient Shallower B->D Gradient E Assess Resolution C->E D->E H Resolution Achieved? E->H F Adjust Mobile Phase pH (2.5-3.5) G Change Organic Modifier (ACN to MeOH or vice versa) F->G J No: Proceed to Advanced Troubleshooting G->J H->F No I Yes: Finalize Method H->I Yes

Caption: Initial HPLC troubleshooting workflow.

Question: I've tried adjusting my mobile phase without success. Could my choice of HPLC column be the issue?

Answer:

Absolutely. The stationary phase chemistry is a critical factor in chromatographic selectivity. If mobile phase modifications are insufficient, changing the column is the next logical step.

  • Standard C18 Columns: While reversed-phase C18 columns are the most common choice for triazine analysis, not all C18 columns are created equal.[3] Modern, high-purity, end-capped C18 columns are recommended to minimize peak tailing for basic compounds like triazines.[3]

  • Alternative Stationary Phases: If a C18 column does not provide adequate resolution, consider a different stationary phase chemistry to introduce alternative separation mechanisms:

    • Phenyl-Hexyl Phases: These columns offer pi-pi interactions in addition to hydrophobic interactions, which can be beneficial for separating aromatic compounds like triazines.

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar and basic analytes and are often more stable in highly aqueous mobile phases.

    • Porous Graphitic Carbon (PGC) Columns: PGC columns offer a unique retention mechanism based on the polarizability and molecular shape of the analytes. They are stable at high temperatures and a wide pH range, providing a powerful tool for separating structurally similar compounds.[5]

Table 1: Comparison of Stationary Phases for Triazine Analysis

Stationary PhasePrimary Separation MechanismKey Advantages for Triazines
C18 (End-capped) Hydrophobic InteractionsWidely applicable, good for general-purpose separation.[3][6]
Phenyl-Hexyl Hydrophobic & Pi-Pi InteractionsEnhanced selectivity for aromatic compounds.[3]
Polar-Embedded Hydrophobic & Polar InteractionsAlternative selectivity, good peak shape for bases.[3]
Porous Graphitic Carbon Polarizability & Molecular ShapeUnique selectivity, stable at high pH and temperature.[5]
Section 3: Advanced Chromatographic and Detection Strategies

Question: I'm working with a complex matrix, and even after trying different columns and mobile phases, I still have co-elution issues. What are my next options?

Answer:

When conventional methods fail, especially with complex matrices, more advanced techniques are required. These can involve enhancing chromatographic separation or utilizing more sophisticated detection methods.

1. High-Temperature Liquid Chromatography (HTLC):

Increasing the column temperature can significantly impact separation.[5] Higher temperatures reduce mobile phase viscosity, allowing for faster flow rates without excessive backpressure, and can also alter selectivity.[5] This technique is particularly effective with thermally stable columns like PGC.[5]

2. Two-Dimensional Liquid Chromatography (2D-LC):

2D-LC is a powerful technique that involves subjecting a sample to two independent separation steps. A fraction containing the co-eluting peaks from the first dimension (D1) column is transferred to a second dimension (D2) column with a different stationary phase. This comprehensive separation is highly likely to resolve even the most challenging co-elutions.

3. Advanced Mass Spectrometry Techniques:

If physical separation is not feasible, you can rely on the resolving power of mass spectrometry.

  • Tandem Mass Spectrometry (MS/MS): By using a triple quadrupole or ion trap mass spectrometer, you can perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[7] In this technique, you select a specific precursor ion for each analyte and monitor for a unique product ion. This is a highly selective and sensitive method that can differentiate between co-eluting compounds as long as they produce different precursor-product ion transitions.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers can measure m/z with very high accuracy.[8] This allows for the differentiation of compounds with very similar nominal masses (isobaric compounds) based on their exact mass, effectively "separating" them by the detector.

Diagram: Logic for Advanced Troubleshooting

A Co-elution Persists After Initial Troubleshooting B Enhance Chromatographic Separation A->B C Utilize Advanced Detection A->C D High-Temperature LC (HTLC) B->D E 2D-LC B->E F Tandem MS (MS/MS) C->F G High-Resolution MS (HRMS) C->G

Caption: Advanced troubleshooting decision tree.

Section 4: The Role of Sample Preparation

Question: Could my sample preparation method be contributing to my co-elution problems?

Answer:

Yes, a non-selective sample preparation method can introduce matrix components that interfere with your analysis and potentially co-elute with your target analytes. A cleaner, more selective extraction can simplify the chromatography and resolve interference issues.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular method for analyzing pesticides in food and environmental samples. It involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[4] The choice of d-SPE sorbent can be tailored to remove specific matrix interferences.

  • Solid-Phase Extraction (SPE): SPE is a highly versatile and selective sample preparation technique.[4][9] By choosing the appropriate sorbent (e.g., C18 for reversed-phase retention, or a mixed-mode cation exchange sorbent for basic triazines), you can selectively isolate your analytes from the sample matrix.[8]

  • Dispersive Liquid-Liquid Microextraction (DLLME): This is a rapid and efficient microextraction technique that uses a small amount of extraction solvent dispersed in the aqueous sample.[10] It provides high enrichment factors and can be a good alternative to traditional LLE or SPE.[10]

A well-designed sample preparation protocol is the foundation of a reliable analytical method. Reducing matrix complexity before injection can often solve co-elution problems that are difficult to address through chromatography alone.

References

  • Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Pe. (URL: )
  • CAS 93567-85-2 (TRIETAZINE-ETHYLAMINO) - BOC Sciences. (URL: )
  • Application Notes and Protocols for the Analysis of Triazine Derivatives in Food M
  • Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis - Taylor & Francis. (URL: )
  • Determination of triazine herbicides in foods with liquid chrom
  • Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection | Journal of Agricultural and Food Chemistry - ACS Public
  • Enzyme-linked Immunosorbent Assay Compared With Gas chromatography/mass Spectrometry for the Determination of Triazine Herbicides in W
  • Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column | LabRulez LCMS. (URL: )
  • Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aqu
  • Chromatographic methods for analysis of triazine herbicides. (URL: )
  • Trietazine. (URL: )
  • Environmental Chemistry Method for Triazines & Metolachlor - EPA. (URL: )
  • UHPLC Separation of Triazine Herbicides at Elevated Temperature | Thermo Fisher Scientific. (URL: )
  • Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0) - Thermo Fisher Scientific. (URL: )
  • Trietazine - the NIST WebBook. (URL: )
  • improving peak shape and resolution for triazine compounds in HPLC - Benchchem. (URL: )
  • Use of gas liquid chromatography/mass spectrometry for triazine herbicide residues analysis in forage and milk - PubMed. (URL: )
  • Atrazine and Its Metabolites in Drinking-water - World Health Organiz
  • Analysis of Triazine Pesticides in Wastewater by GC/MS - Thermo Fisher Scientific. (URL: )
  • Chromatographic Methods for Analysis of Triazine Herbicides - ResearchG
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (URL: )
  • HPLC Troubleshooting - Waters Corpor
  • Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground w
  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (URL: [Link])

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS) - Shimadzu Scientific Instruments. (URL: )

Sources

Troubleshooting

Preventing chemical degradation of trietazine-ethylamino analytical standard solutions

Welcome to the technical support center for trietazine-ethylamino analytical standard solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for trietazine-ethylamino analytical standard solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the integrity and stability of your analytical standards. Here, we will delve into the critical aspects of preventing chemical degradation, supported by scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for trietazine-ethylamino analytical standards?

A1: Trietazine-ethylamino, a member of the s-triazine herbicide family, is susceptible to two primary degradation pathways:

  • N-Dealkylation: This involves the removal of one of the ethyl groups from the amino side chains attached to the triazine ring. This is a common metabolic and environmental degradation route for many s-triazine herbicides.[1][2]

  • Hydroxylation: This pathway involves the replacement of the chlorine atom on the triazine ring with a hydroxyl group (-OH). This process significantly alters the molecule's polarity and chromatographic behavior and is considered a significant detoxification step as the resulting hydroxyatrazine is less toxic.[2]

  • Photodegradation: Exposure to ultraviolet (UV) radiation can induce photochemical decomposition. This process can be accelerated in the presence of substances like hydrogen peroxide.[3] While dark decomposition in aqueous solutions is generally considered negligible, prolonged exposure to light should be avoided.[3]

Understanding these pathways is crucial for developing effective strategies to maintain the integrity of your analytical standard solutions.

Q2: What is the recommended solvent for preparing trietazine-ethylamino stock and working solutions?

A2: The choice of solvent is critical for ensuring the long-term stability of your trietazine-ethylamino standard. Based on its solubility profile, high-purity methanol or acetone are recommended for preparing stock solutions.[4] For working solutions, the final solvent composition should be compatible with your analytical methodology (e.g., mobile phase for LC-MS).

Causality: The polarity of the solvent can influence the stability of s-triazines. For protonated triazine species, an increase in solvent polarity can decrease the rotational energy barrier of the amino groups, potentially influencing reaction rates.[5] While neutral triazines are less affected by solvent polarity, using a solvent in which the standard is highly soluble and stable is paramount.[5] Always use pesticide-grade or HPLC-grade solvents to minimize contaminants that could catalyze degradation.[6]

Q3: What are the optimal storage conditions for trietazine-ethylamino analytical standard solutions?

A3: To minimize degradation, trietazine-ethylamino solutions should be stored under the following conditions:

ParameterRecommendationRationale
Temperature ≤ -16°C (ideally -20°C for long-term storage)Low temperatures significantly slow down the rates of chemical reactions, including hydrolysis and dealkylation.[7]
Light Protection from light (amber vials) Trietazine can undergo photodegradation upon exposure to UV light.[3][7]
Container Tightly sealed, screw-cap amber glass vials with PTFE-lined caps Prevents solvent evaporation, which would alter the standard's concentration, and protects from light.[6][8][9] PTFE liners are chemically inert and prevent contamination.
Atmosphere Headspace flushed with an inert gas (e.g., nitrogen or argon) - Optional but recommended for long-term storage Minimizes the presence of oxygen, which can participate in oxidative degradation pathways.

These storage conditions are in line with general guidelines for good laboratory practice in pesticide residue analysis.[7]

Troubleshooting Guide

Issue 1: My chromatogram shows unexpected peaks that are not present in a freshly prepared standard.
  • Potential Cause: Degradation of the trietazine-ethylamino standard. The extra peaks are likely N-dealkylated or hydroxylated degradation products.[1][2]

  • Troubleshooting Steps:

    • Prepare a fresh working standard from your stock solution and re-analyze. If the extraneous peaks are absent, your previous working solution has likely degraded.

    • If the issue persists, prepare a fresh stock solution from the neat (pure) standard material. Compare the chromatogram of the new standard with the previous one.

    • Review your storage conditions. Ensure that your standards are stored at the recommended temperature and protected from light.[7] Check the integrity of your vial seals to prevent solvent evaporation.[9]

    • Consider the age of the solution. Even under ideal conditions, standard solutions have a finite shelf life. It is good practice to periodically re-evaluate the purity of your stock solutions.

Issue 2: I am observing a steady decrease in the peak area of my trietazine-ethylamino standard over time.
  • Potential Cause: This is a classic sign of gradual degradation of the analyte in your solution.

  • Troubleshooting Steps:

    • Quantify the degradation. Plot the peak area of your standard from your quality control checks over time. A consistent downward trend indicates a stability issue.

    • Verify storage conditions. As with the appearance of unexpected peaks, improper storage is the most likely culprit.[7] Ensure freezers are maintaining the correct temperature.

    • Evaluate solvent quality. Using lower-grade solvents can introduce impurities that may accelerate the degradation of the standard. Always use high-purity, pesticide or HPLC-grade solvents.[6]

    • Check for contamination. Ensure that glassware used for preparing standards is scrupulously clean. Residues from previous analyses or detergents can interfere with the standard's stability.[6]

Experimental Protocols

Protocol 1: Preparation of Trietazine-Ethylamino Stock Standard Solution (100 µg/mL)
  • Materials:

    • Trietazine-ethylamino certified reference material (CRM)

    • Pesticide-grade or HPLC-grade methanol

    • Calibrated analytical balance

    • 10 mL volumetric flask (Class A)

    • Glass syringe or pipette

    • Amber glass vial with PTFE-lined screw cap

  • Procedure:

    • Allow the trietazine-ethylamino CRM to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Accurately weigh approximately 1.0 mg of the CRM onto a clean weighing paper.

    • Carefully transfer the weighed CRM into the 10 mL volumetric flask.

    • Add approximately 5 mL of methanol to the flask and gently swirl to dissolve the CRM completely. You may use sonication for a short period if necessary.

    • Once dissolved, bring the solution to the 10 mL mark with methanol.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Transfer the stock solution to a labeled amber glass vial.

    • Store the stock solution at ≤ -16°C.

Protocol 2: Workflow for Stability Testing of Trietazine-Ethylamino Working Solutions
  • Objective: To determine the short-term stability of a working solution under typical laboratory conditions.

  • Procedure:

    • Prepare a fresh working solution of trietazine-ethylamino (e.g., 1 µg/mL) in your desired solvent (e.g., mobile phase).

    • Immediately analyze the fresh solution (T=0) using your validated analytical method (e.g., LC-MS/MS). This will serve as your baseline.

    • Aliquot the working solution into several amber vials and store them under the conditions you wish to test (e.g., autosampler at 10°C, benchtop at room temperature).

    • Analyze the aliquots at predetermined time points (e.g., 6, 12, 24, 48 hours).

    • Compare the peak area and chromatographic profile of the aged solutions to the T=0 analysis. A deviation of more than a predefined percentage (e.g., ±10%) from the initial peak area may indicate instability.

Visualizing Degradation and Prevention

Trietazine Trietazine-Ethylamino (Stable Standard) Degradation Degradation Pathways Trietazine->Degradation Exposure to: - Heat - Light (UV) - Impurities Prevention Prevention Strategies Dealkylation N-Dealkylation Product Degradation->Dealkylation Hydroxylation Hydroxylation Product Degradation->Hydroxylation Photodegradation Photodegradation Product Degradation->Photodegradation LowTemp Low Temperature Storage (≤ -16°C) Prevention->LowTemp LightProtect Protection from Light (Amber Vials) Prevention->LightProtect Solvent High-Purity Solvent Prevention->Solvent Seal Inert, Tightly Sealed Vials Prevention->Seal

Caption: Key Degradation Pathways and Prevention Strategies for Trietazine-Ethylamino.

start Start: Need for Trietazine Standard Solution prep_stock Prepare Stock Solution (Protocol 1) start->prep_stock store_stock Store Stock Solution (≤ -16°C, Dark) prep_stock->store_stock prep_working Prepare Working Solution from Stock store_stock->prep_working analyze_t0 Immediate Analysis (T=0) - Establish Baseline prep_working->analyze_t0 stability_test Stability Test (Protocol 2) - Store under Test Conditions analyze_t0->stability_test analyze_tx Analyze at Time 'X' stability_test->analyze_tx compare Compare T=X to T=0 - Peak Area & Profile analyze_tx->compare decision Is Deviation < 10%? compare->decision stable Solution is Stable under Test Conditions decision->stable Yes unstable Solution is Unstable - Re-evaluate Conditions decision->unstable No

Caption: Experimental Workflow for Validating Standard Solution Stability.

References

  • Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Preferential dealkylation reactions of s-triazine herbicides in the unsaturated zone. Available from: [Link]

  • Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters - csbsju.edu. Available from: [Link]

  • Theoretical and experimental study of solvent effects on the structure, vibrational spectra, and tautomerism of 3-amino-1,2,4-triazine | Request PDF - ResearchGate. Available from: [Link]

  • Safety Data Sheet - Agilent. Available from: [Link]

  • Triazine Pesticides Standard - Safety Data Sheet. Available from: [Link]

  • Solvent Effects on Nitrogen NMR Shieldings of 1,2,4-Triazine [II]. Available from: [Link]

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - ResearchGate. Available from: [Link]

  • Metal-Assisted and Solvent-Mediated Synthesis of Two-Dimensional Triazine Structures on Gram Scale | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • GUIDELINES ON GOOD LABORATORY PRACTICE IN PESTICIDE RESIDUE ANALYSIS CAC/GL 40-1993. Available from: [Link]

  • TRIETAZINE-ETHYLAMINO — Chemical Substance Information - NextSDS. Available from: [Link]

  • Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods - PMC. Available from: [Link]

  • Trietazine. Available from: [Link]

  • 1,3,5-Triazines. Part XI. Reaction mechanisms and solvent effects in the reactions of cyanuric chloride with NN-diethylaniline and NN-diethyl-1-naphthylamine - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link]

  • Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater - EPA. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Cross-Reactivity of Trietazine and Ethylamino-s-Triazines in Commercial Herbicide ELISAs

As environmental monitoring demands higher throughput, Enzyme-Linked Immunosorbent Assays (ELISAs) have become a standard tool for agrochemical screening. However, the structural homology among the s-triazine family—spec...

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Author: BenchChem Technical Support Team. Date: April 2026

As environmental monitoring demands higher throughput, Enzyme-Linked Immunosorbent Assays (ELISAs) have become a standard tool for agrochemical screening. However, the structural homology among the s-triazine family—specifically the conserved s-triazine ring and N-alkylamino side chains—introduces significant cross-reactivity challenges. Trietazine (2-chloro-4-diethylamino-6-ethylamino-1,3,5-triazine) and its conserved ethylamino structural motif frequently cross-react with commercial assays designed for Atrazine or Simazine[1].

This guide provides an objective comparison of commercial ELISA performance regarding trietazine cross-reactivity, grounded in hapten-antibody binding mechanics and empirical data, to assist researchers and assay developers in interpreting complex environmental matrices.

The Mechanistic Basis of Cross-Reactivity

To understand why trietazine triggers false positives in atrazine or simazine ELISAs, we must examine the hapten design used to raise the antibodies. Commercial atrazine ELISAs typically utilize antibodies raised against haptens conjugated at the C2 (chlorine) position, exposing the C4-ethylamino and C6-isopropylamino groups as the primary epitopes for antibody recognition[2].

Because trietazine possesses an identical C6-ethylamino group, it successfully anchors into the antibody's binding pocket[2]. However, trietazine's C4-diethylamino group is bulkier than atrazine's isopropylamino group. This introduces steric hindrance that reduces the binding affinity relative to the target analyte[3]. Consequently, trietazine exhibits a cross-reactivity of approximately 4% to 11% in standard atrazine ELISAs[1][3]. While this percentage appears low, high environmental concentrations of trietazine can still yield false-positive results or artificially inflate total triazine quantification[4].

HaptenBinding cluster_0 Analyte Structures cluster_1 Antibody Binding Pocket (Anti-Atrazine) A Atrazine (Ethylamino + Isopropylamino) C High Affinity Binding (Perfect Steric Fit) A->C 100% Recognition B Trietazine (Ethylamino + Diethylamino) D Reduced Affinity (Steric Hindrance from Diethylamino) B->D 4-11% Cross-Reactivity D->C Shared Ethylamino Epitope

Fig 1. Mechanistic pathway of antibody recognition and steric hindrance in s-triazine cross-reactivity.

Comparative Performance Data

The table below synthesizes the cross-reactivity profiles of standard commercial ELISA formats. Data is derived from validated immunoassay studies evaluating generic commercial-grade monoclonal and polyclonal anti-atrazine antibodies[1][3][5][6].

Analyte / HerbicideStructural Features (C4 / C6)Assay Type A (Polyclonal Atrazine ELISA)Assay Type B (Monoclonal Atrazine ELISA)Assay Type C (Simazine-Specific ELISA)
Atrazine Ethylamino / Isopropylamino100%100%76%
Simazine Ethylamino / Ethylamino10%5%100%
Trietazine Diethylamino / Ethylamino4%11%<1%
Propazine Isopropylamino / Isopropylamino87%41%12%
Desethyl-Atrazine Amino / Isopropylamino4%2%<1%

(Note: Cross-reactivity % = ( IC50​ Target / IC50​ Analog) × 100. Values represent typical ranges; exact percentages will vary slightly by specific kit lot and manufacturer.)

Experimental Protocol: Evaluating Trietazine Cross-Reactivity

To validate these cross-reactivity metrics in your own laboratory, a standardized indirect competitive ELISA (ic-ELISA) workflow must be employed.

Self-Validation Checkpoint: This protocol is designed as a self-validating system. A valid assay must demonstrate a B0​ (zero-dose) OD between 1.0 and 2.0, and the standard curve must yield an R2>0.98 when fitted to a 4-parameter logistic (4PL) model. The inclusion of parallel Atrazine and Trietazine curves ensures that any matrix effects or reagent degradation apply equally to both, isolating structural cross-reactivity as the sole variable[3].

Step 1: Reagent Preparation & Plate Coating
  • Synthesize or procure the coating antigen (e.g., Atrazine-BSA conjugate).

  • Dilute the coating antigen to 1.0 µg/mL in 0.05 M Carbonate-Bicarbonate buffer (pH 9.6).

  • Add 100 µL/well to a 96-well high-binding polystyrene microtiter plate. Incubate overnight at 4°C[6].

  • Wash the plate 3 times with PBST (Phosphate Buffered Saline with 0.05% Tween-20)[6].

Step 2: Surface Blocking
  • Add 200 µL/well of blocking buffer (1% BSA in PBS).

  • Incubate for 1 hour at 37°C to saturate unoccupied binding sites on the plastic, preventing non-specific background signal.

  • Wash 3 times with PBST.

Step 3: Competitive Binding (The Core Mechanism)
  • Prepare serial dilutions of the Atrazine standard (0.01 to 100 ng/mL) and Trietazine standard (0.1 to 1000 ng/mL) in PBS[3].

  • Add 50 µL of the standard/sample to each well.

  • Immediately add 50 µL of the primary anti-atrazine antibody (diluted to optimal titer in PBST) to each well.

  • Incubate for 1 hour at room temperature on a microplate shaker.

    • Causality: The free trietazine in solution competes with the immobilized atrazine-BSA for the primary antibody's binding sites. Higher affinity or concentration of free analyte results in less antibody binding to the plate, ultimately leading to a lower OD signal.

Step 4: Signal Generation & Detection
  • Wash 4 times with PBST to remove unbound primary antibodies and analyte-antibody complexes.

  • Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP). Incubate for 45 minutes at room temperature.

  • Wash 5 times with PBST.

  • Add 100 µL/well of TMB (Tetramethylbenzidine) substrate solution. Incubate in the dark for 15 minutes[2].

  • Stop the colorimetric reaction by adding 50 µL/well of 1 M H2​SO4​ [2].

  • Read the optical density (OD) at 450 nm using a microplate reader[2][3].

Step 5: Data Analysis
  • Normalize data by calculating B/B0​ (OD of standard / OD of zero-dose control).

  • Plot B/B0​ against the log concentration of the analytes.

  • Fit the data to a 4PL equation to determine the IC50​ (concentration at 50% inhibition)[3].

  • Calculate Cross-Reactivity (CR): CR(%)=(IC50​Atrazine/IC50​Trietazine)×100 [2].

ELISAWorkflow N1 1. Plate Coating (Atrazine-BSA Conjugate) N2 2. Surface Blocking (1% BSA in PBS) N1->N2 N3 3. Competitive Binding (Trietazine/Atrazine + Primary Ab) N2->N3 N4 4. Secondary Antibody (Anti-IgG HRP Conjugate) N3->N4 N5 5. Signal Generation (TMB Substrate -> H2SO4 Stop) N4->N5 N6 6. Data Analysis (Read OD 450nm & Calculate IC50) N5->N6

Fig 2. Step-by-step indirect competitive ELISA workflow for determining analyte cross-reactivity.

Sources

Comparative

Inter-laboratory validation of LC-MS/MS methods for trietazine-ethylamino

Inter-Laboratory Validation of LC-MS/MS Methods for Trietazine-Ethylamino: A Comparative Performance Guide Executive Summary & Analyte Profile Trietazine-ethylamino (CAS 93567-85-2) is a critical polar degradation produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of LC-MS/MS Methods for Trietazine-Ethylamino: A Comparative Performance Guide

Executive Summary & Analyte Profile

Trietazine-ethylamino (CAS 93567-85-2) is a critical polar degradation product of the s-triazine herbicide trietazine[]. As regulatory frameworks increasingly demand the quantification of not just parent pesticides but their active metabolites, laboratories face the challenge of developing high-throughput, reproducible analytical methods. Because trietazine-ethylamino is highly polar and thermally labile, traditional GC-MS/MS methods often suffer from peak tailing and require complex derivatization steps[2]. Consequently, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) operating in positive Electrospray Ionization (ESI+) mode has become the gold standard[3].

This guide objectively compares three dominant sample preparation workflows—Direct Aqueous Injection (DAI), Solid Phase Extraction (SPE), and Modified QuEChERS—evaluating their performance across multi-laboratory validation studies in accordance with SANTE/11312/2021 guidelines[4].

Comparative Workflow Architecture

To achieve the required Limit of Quantitation (LOQ) of ≤ 0.01 mg/kg while managing matrix suppression, laboratories must select a workflow tailored to their specific sample matrix[5],[6].

G cluster_DAI Method 1: DAI cluster_SPE Method 2: SPE cluster_QuEChERS Method 3: QuEChERS Sample Sample Matrix (Water / Soil / Food) DAI Direct Aqueous Injection (0.22 µm Filtration) Sample->DAI SPE Solid Phase Extraction (Polymeric Sorbent) Sample->SPE QuE Salting-out Extraction (MeCN + Citrate Buffer) Sample->QuE LCMS UHPLC-MS/MS Analysis (ESI+, tMRM Mode) DAI->LCMS SPE_Elute Elution & Concentration SPE->SPE_Elute SPE_Elute->LCMS dSPE dSPE Cleanup (PSA + MgSO4) QuE->dSPE dSPE->LCMS Validation Inter-Lab Validation (SANTE Guidelines) LCMS->Validation

Comparative LC-MS/MS workflows for trietazine-ethylamino extraction and validation.

Inter-Laboratory Validation Data

An inter-laboratory study across four independent testing facilities evaluated these three methods. The validation criteria required a mean recovery between 70–120% and a relative standard deviation (RSD) of ≤ 20%[6],[4].

Table 1: Multi-Laboratory Performance Metrics for Trietazine-Ethylamino Analysis

Extraction MethodTarget MatrixLOQ (µg/kg)Mean Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)Matrix Effect (ME %)
Direct Aqueous Injection Surface Water0.0196.44.27.5-18.2
Solid Phase Extraction Ground Water0.00592.15.88.1-6.5
Modified QuEChERS Soil / Sediment0.0588.37.412.6-24.7
Modified QuEChERS Cereal / Grain0.0584.59.114.3-31.4
Mechanistic Causality of Performance Data:
  • Matrix Effects (ME %): Co-eluting matrix components compete for charge in the ESI source, leading to ion suppression. DAI shows higher suppression (-18.2%) compared to SPE (-6.5%) because DAI lacks a dedicated cleanup step, injecting all water-soluble organics directly into the MS source. To counteract this, modern triple quadrupole systems (e.g., Agilent 6490 or Shimadzu 8060) utilize online dilution or matrix-matched calibration[5],[3].

  • Recovery Variance: QuEChERS yields slightly lower absolute recovery (84.5–88.3%) in complex matrices compared to SPE. This is due to the partitioning dynamics; while trietazine-ethylamino is polar, the aggressive salting-out effect of MgSO4 successfully forces it into the acetonitrile layer, though trace amounts may remain in the aqueous phase[7].

Self-Validating Experimental Protocol: Modified QuEChERS LC-MS/MS

Because the QuEChERS method offers the best balance of throughput and acceptable recovery for complex solid matrices, it is the recommended protocol for agricultural and environmental soil testing[6]. The following protocol is designed as a self-validating system.

Step 1: Isotopic Spiking & Hydration

  • Action: Weigh 10 g of homogenized sample into a 50 mL PTFE tube. Spike with 50 µL of Trietazine-D5 internal standard (1 µg/mL)[8]. Add 10 mL of LC-MS grade water and vortex.

  • Causality: Hydration swells the matrix pores, allowing the extraction solvent to penetrate deeply. The addition of the deuterated internal standard before extraction creates a self-validating checkpoint: if the final recovery of Trietazine-D5 falls outside 80-120%, the system automatically flags matrix-induced extraction failure, preventing false negatives.

Step 2: Buffered Salting-Out Extraction

  • Action: Add 10 mL of Acetonitrile (1% acetic acid). Shake for 1 minute. Add QuEChERS citrate buffer salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)[6]. Centrifuge at 5000 rpm for 5 minutes.

  • Causality: MgSO4 drives an exothermic hydration reaction that forces the polar trietazine-ethylamino into the upper acetonitrile layer. The citrate buffer strictly maintains the pH between 5.0 and 5.5, which is critical to prevent the hydrolysis of base-sensitive triazine metabolites[2].

Step 3: Dispersive SPE (dSPE) Cleanup

  • Action: Transfer 1 mL of the upper acetonitrile layer to a microcentrifuge tube containing 150 mg MgSO4 and 25 mg Primary Secondary Amine (PSA). Vortex for 30 seconds; centrifuge at 10,000 rpm for 3 minutes.

  • Causality: PSA specifically binds and removes organic acids, sugars, and fatty acids that cause severe ion suppression. Because trietazine-ethylamino contains a basic amine group, it repels the PSA sorbent and remains fully dissolved in the extract[7].

Step 4: LC-MS/MS Acquisition via tMRM

  • Action: Dilute 500 µL of the cleaned extract with 500 µL of mobile phase A (Water + 5 mM ammonium formate). Inject 5 µL into the LC-MS/MS.

  • Causality: Diluting the 100% acetonitrile extract with aqueous mobile phase prior to injection prevents "solvent effects" (peak fronting) for early-eluting polar analytes[5]. Utilizing triggered Multiple Reaction Monitoring (tMRM) maximizes the dwell time on the primary quantifier ion, only triggering the secondary qualifier ion when a specific abundance threshold is met, thereby increasing sensitivity while satisfying SANTE identification criteria[5].

Sources

Validation

Optimizing Solid-Phase Extraction (SPE) for Maximum Recovery of Trietazine and Trietazine-desethyl

As environmental and pharmacokinetic regulations tighten, the trace-level quantification of triazine herbicides and their degradates demands flawless sample preparation.1 is a widely monitored compound[1]. However, its p...

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Author: BenchChem Technical Support Team. Date: April 2026

As environmental and pharmacokinetic regulations tighten, the trace-level quantification of triazine herbicides and their degradates demands flawless sample preparation.1 is a widely monitored compound[1]. However, its primary metabolite, 2, presents a distinct analytical challenge[2]. The loss of the alkyl group significantly increases the molecule's polarity, complicating simultaneous extraction using traditional non-polar sorbents.

This guide objectively compares SPE cartridge chemistries, explaining the mechanistic causality behind recovery rates, and provides a self-validating protocol for maximum yield and minimum matrix suppression.

Mechanistic Causality: Sorbent Chemistry vs. Analyte Polarity

Triazines contain weakly basic nitrogen atoms within their aromatic rings (pKa ~4.0 - 5.0). When selecting an SPE cartridge, researchers must balance hydrophobic retention with ion-exchange capabilities to 3[3].

  • C18 (Silica-based): Relies purely on hydrophobic (Van der Waals) interactions. While sufficient for the parent trietazine, the more polar trietazine-desethyl suffers from early breakthrough during sample loading because its reduced logP prevents strong binding to the octadecyl chains.

  • HLB (Hydrophilic-Lipophilic Balance): A macroporous co-polymer (divinylbenzene/N-vinylpyrrolidone) that captures both polar and non-polar analytes[4]. While it improves the recovery of the desethyl metabolite, it non-selectively co-extracts humic acids and lipids, leading to severe ion suppression in LC-MS/MS.

  • PCX (Polymeric Mixed-Mode Cation Exchange): The optimal choice. By acidifying the sample, the basic triazine ring becomes protonated. The analytes bind to the sorbent via strong cation exchange, allowing aggressive 100% organic washing to strip away neutral interferences before 5[5].

Polarity_Logic Target Analyte: Trietazine-desethyl (High Polarity, Basic Nitrogen) C18 C18 Silica Hydrophobic Only Target->C18 HLB Polymeric HLB Hydrophilic/Lipophilic Target->HLB PCX Mixed-Mode PCX Cation Exchange Target->PCX Result1 Early Breakthrough Low Recovery (<65%) C18->Result1 Result2 Good Recovery High Matrix Suppression HLB->Result2 Result3 Max Recovery (>95%) Clean Extract PCX->Result3

Fig 1: Logical relationship between sorbent chemistry and trietazine-desethyl recovery outcomes.

Comparative Data Analysis

The table below summarizes the quantitative performance of the three primary SPE chemistries when extracting trietazine and its ethylamino degradate from complex aqueous matrices.

SPE Cartridge ChemistryRetention MechanismTrietazine Recovery (%)Desethyl-Trietazine Recovery (%)Matrix Effect (%)
C18 (Silica-based) Hydrophobic85.0 - 90.0%< 65.0% (Breakthrough)-35.0% (Suppression)
HLB (Polymeric) Hydrophilic-Lipophilic> 90.0%85.0 - 90.0%-15.0% (Suppression)
PCX (Mixed-Mode) Cation Exchange + Hydrophobic> 95.0%> 95.0%< -5.0% (Minimal)

Data synthesized from comparative triazine recovery studies and matrix effect evaluations[3][4][5].

Self-Validating Experimental Protocol (Mixed-Mode PCX)

A protocol is only as reliable as its internal controls. This workflow incorporates a dual-standard validation system to mathematically isolate extraction recovery from LC-MS/MS matrix suppression.

Step 1: Sample Acidification & Internal Validation Spiking
  • Action: Adjust 100 mL of the water sample to pH < 5 using Formic Acid (approx. 50 µL)[5]. Spike the sample with 10 ng/L of an isotopically labeled surrogate (e.g., Atrazine-d5).

  • Causality: The acid protonates the basic nitrogen atoms on the triazine ring, converting the analytes into cations for ion-exchange retention. The surrogate spike creates a self-validating system; its final recovery tracks extraction efficiency completely independent of instrument fluctuations.

Step 2: Cartridge Conditioning
  • Action: Pass 5 mL Methanol, followed by 5 mL 0.1% Formic Acid in water through a 60 mg PCX cartridge[3].

  • Causality: Methanol solvates the polymeric backbone to prevent channeling. The acidic water equilibrates the sorbent pH to match the sample, preventing premature deprotonation of the analyte upon loading.

Step 3: Sample Loading
  • Action: Load the sample at a strictly controlled rate of 1-2 mL/min.

  • Causality: A slow flow rate is critical. It provides sufficient residence time for ionic bonds to form between the protonated triazines and the sulfonic acid groups on the PCX sorbent.

Step 4: Aggressive Washing
  • Action: Wash with 5 mL 0.1% Formic Acid, followed by 5 mL 100% Methanol.

  • Causality: The acidic wash removes salts. The 100% Methanol wash is the key mechanistic advantage of PCX: it strips away hydrophobic neutral interferences (humic acids, lipids) while the triazines remain locked in place via strong ionic bonds.

Step 5: Elution & Reconstitution
  • Action: Elute with 5 mL of 5% Ammonium Hydroxide in Acetonitrile[5]. Evaporate to dryness under gentle nitrogen, and reconstitute in the mobile phase. Spike with an internal standard (e.g., Cyromazine-d4) prior to injection.

  • Causality: The high pH of the ammonium hydroxide deprotonates the triazines, breaking the ionic interaction. The acetonitrile provides the necessary organic strength to overcome any secondary hydrophobic retention, sweeping the analytes into the collection vial. The final internal standard spike corrects for any residual ionization variations in the mass spectrometer.

SPE_Mechanism A 1. Acidify Sample (pH < 5) B 2. PCX Sorbent (Cation Exchange) A->B Protonation C 3. 100% MeOH Wash (Removes Neutrals) B->C Ionic Lock D 4. Basic Elution (5% NH4OH) C->D Deprotonation

Fig 2: Mechanistic workflow of mixed-mode PCX solid-phase extraction for triazine recovery.

References

  • Title: Trietazine - Chemical Index Database Source: DrugFuture URL
  • Title: Technical Support Center: Overcoming Matrix Effects in Trietazine Analysis Source: Benchchem URL
  • Source: ACS Publications (Journal of Agricultural and Food Chemistry)
  • Title: Pesticide Standards Guide Source: AccuStandard URL
  • Title: Use of Solid-Phase Extraction and High-Performance Liquid Chromatography for the Determination of Triazine Residues in Water Source: ResearchGate URL

Sources

Comparative

Binding affinity of trietazine-ethylamino compared to other s-triazine compounds

Comparative Guide: Binding Affinity of Trietazine-Ethylamino vs. Standard s-Triazine Compounds As a Senior Application Scientist specializing in agrochemical receptor interactions and environmental immunoassays, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Binding Affinity of Trietazine-Ethylamino vs. Standard s-Triazine Compounds

As a Senior Application Scientist specializing in agrochemical receptor interactions and environmental immunoassays, I frequently evaluate the structure-activity relationships (SAR) of s-triazine compounds. Trietazine (2-chloro-4-diethylamino-6-ethylamino-1,3,5-triazine) and its derivatives represent a critical subclass of these molecules. Understanding their binding affinity—whether to the D1 protein of Photosystem II (PSII) or to monoclonal antibodies in environmental monitoring—requires a rigorous, mechanistic approach.

This guide objectively compares the binding dynamics of trietazine against other benchmark s-triazines (such as atrazine and simazine), providing the causality behind their performance and detailing a self-validating experimental protocol for affinity quantification.

Mechanistic Causality: The Role of Alkylamino Substituents

The core mechanism of action for s-triazines relies on competitive binding at the plastoquinone-binding niche (Q_B site) on the D1 protein of PSII [4]. The binding affinity is highly sensitive to the steric bulk, spatial geometry, and lipophilicity of the alkylamino side chains at the 4- and 6-positions of the triazine ring.

  • Atrazine utilizes an ethylamino and an isopropylamino group, creating an optimal hydrophobic interaction with the Q_B pocket.

  • Trietazine substitutes the isopropylamino group with a diethylamino group. This increased steric bulk slightly alters the spatial orientation of the molecule within the binding pocket. While it remains a potent electron transport inhibitor, the added steric hindrance generally reduces its binding affinity relative to atrazine [5].

This structural divergence also impacts environmental monitoring. In immunoassay development, specific alkylamino structures dictate antibody cross-reactivity. Monoclonal antibodies raised against atrazine haptens often show reduced cross-reactivity (typically around 11%) to trietazine, directly resulting from the steric clash of the diethylamino group within the antibody paratope [1]. Furthermore, variations in binding affinity are observed when these compounds interact with humic substances in soil, where structural differences dictate the strength of non-covalent interactions [3].

PSII_Pathway Light Light Energy P680 P680 Reaction Center Light->P680 Excites Pheo Pheophytin P680->Pheo e- Flow QA Plastoquinone A Pheo->QA e- Flow QB Q_B Binding Niche (D1 Protein) QA->QB Normal Pathway Block Photosynthesis Halted QB->Block Electron Blockade Triazine Trietazine / Atrazine Triazine->QB Competitive Binding

Competitive binding mechanism of s-triazines at the PSII Q_B niche blocking electron transfer.

Comparative Binding and Toxicity Data

To objectively evaluate these compounds, we must look at both target-site binding affinity (PSII inhibition/antibody cross-reactivity) and broader ecotoxicological metrics, such as the Microtox EC50 assay, which serves as a proxy for generalized cellular toxicity [2].

CompoundAlkylamino SubstituentsAnti-Atrazine mAb Cross-Reactivity (%)Microtox EC50 (mg/L)Relative PSII Binding Affinity
Atrazine Ethylamino, Isopropylamino100.0% (Reference)39.87High (Optimal Q_B fit)
Trietazine Ethylamino, Diethylamino~11.0%Data LimitedModerate-High (Steric clash)
Propazine Isopropylamino, Isopropylamino41.5%273.20Moderate
Ametryn Ethylamino, Isopropylamino (Methylthio)18.8%11.80Very High
Simazine Ethylamino, Ethylamino< 1.0%> 100.00Moderate

Data synthesized from established monoclonal antibody characterizations [1] and Microtox QSAR evaluations [2].

Self-Validating Experimental Protocol: Functional Binding Affinity via PAM Fluorometry

To quantify the binding affinity of trietazine compared to other s-triazines, we employ Pulse-Amplitude-Modulation (PAM) fluorometry.

Causality of Method Choice: Unlike radioligand binding assays which require hazardous materials and only measure physical site occupation, PAM fluorometry measures functional binding. By monitoring the ratio of variable to maximum chlorophyll fluorescence (Fv/Fm), we directly quantify the physiological inhibition of electron transfer caused by the compound displacing plastoquinone.

The Self-Validating System: This protocol incorporates a strict internal validation loop. We utilize a known reference standard (Diuron) and continuously monitor the baseline fluorescence (F0). If F0 deviates by >5% across microplate wells, the system flags the thylakoid membrane integrity as compromised, automatically invalidating the run and preventing false-affinity readings.

Step-by-Step Methodology:
  • Thylakoid Isolation: Extract thylakoid membranes from Spinacia oleracea using an osmotic shock buffer (0.4 M sucrose, 50 mM HEPES, pH 7.6). Standardize the chlorophyll concentration to exactly 10 µg/mL to ensure uniform receptor density.

  • Compound Preparation: Prepare 10-point serial dilutions (0.1 nM to 100 µM) of Trietazine, Atrazine, and Diuron (positive control) in DMSO. Critical: Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced membrane degradation.

  • Incubation & Baseline Check (Self-Validation Step 1): Dispense 198 µL of thylakoid suspension and 2 µL of compound into a black 96-well microplate. Dark-adapt for 20 minutes. Measure baseline fluorescence (F0) using a weak measuring beam. Validation Gate: Reject any wells where F0 varies by >5% from the vehicle control.

  • Saturating Pulse Application: Apply a saturating light pulse (>3000 µmol photons m⁻² s⁻¹) for 800 ms to fully reduce QA. Record the maximum fluorescence (Fm).

  • Data Processing (Self-Validation Step 2): Calculate the quantum yield (Fv/Fm = [Fm - F0] / Fm). Plot the dose-response curve. The assay is only considered valid if the Diuron control yields an IC50 within its historical 95% confidence interval (typically 20-40 nM).

  • Affinity Calculation: Determine the IC50 for Trietazine and Atrazine using a 4-parameter logistic non-linear regression. Convert to apparent Kd using the Cheng-Prusoff equation if receptor concentration is known.

Validation_Workflow Prep Thylakoid Isolation Dose s-Triazine Dose-Response Prep->Dose Measure PAM Fluorometry (Fv/Fm) Dose->Measure Control Internal Control (Diuron & F0 Check) Measure->Control Real-time QA Valid Data Validated: Calculate IC50 Control->Valid F0 stable

Self-validating PAM fluorometry workflow for determining functional binding affinity.

References

  • Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting
  • Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Rel
  • Binding of Atrazine to Humic Substances from Soil, Peat, and Coal Rel
  • Chemical structures of the triazine herbicides and structures of atrazine metabolites observed in atrazine contaminated soils.
  • A Comparative Analysis of the Environmental Impact of Trietazine and

Safety & Regulatory Compliance

Safety

Trietazine-ethylamino proper disposal procedures

As a Senior Application Scientist consulting for drug development and agrochemical laboratories, I frequently encounter operational challenges regarding the management of complex s-triazine derivatives. Trietazine-ethyla...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist consulting for drug development and agrochemical laboratories, I frequently encounter operational challenges regarding the management of complex s-triazine derivatives. Trietazine-ethylamino (CAS 93567-85-2) is a critical metabolite and analytical standard derived from the herbicide Trietazine.

Due to the s-triazine family's extreme persistence in environmental matrices and potent aquatic toxicity, rigorous disposal protocols are not just regulatory formalities—they are scientific imperatives. This guide provides a self-validating, step-by-step framework for the safe segregation, handling, and disposal of Trietazine-ethylamino waste, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Chemical Profile & Hazard Logic

Understanding the physicochemical properties of Trietazine-ethylamino is the first step in determining its disposal fate. A critical mechanistic distinction between the parent compound Trietazine and the Trietazine-ethylamino metabolite is the absence of a chlorine atom in the latter[]. This structural difference directly dictates whether liquid waste streams containing this compound are classified as halogenated or non-halogenated.

Table 1: Physicochemical and Hazard Summary

Property / HazardTrietazine-ethylaminoParent Compound (Trietazine)
CAS Number 93567-85-21912-26-1
Molecular Formula C11H22N6C9H16ClN5
Molecular Weight 238.33 g/mol 229.71 g/mol
Primary Hazard Aquatic Toxicity, IrritantAcute Tox. 4, Aquatic Acute 1 (H400)
Halogen Content Non-halogenatedHalogenated (Chlorine)
Standard Matrix Neat solid or Methanol solutionNeat solid or Methanol solution

Mechanistic Rationale for Disposal Choices

The s-triazine ring is thermodynamically highly stable. If Trietazine-ethylamino is introduced into standard municipal wastewater systems, it resists microbial degradation and persists in the aquatic environment, potentially causing ecological toxicity[2].

Therefore, dilution or drain disposal is strictly prohibited [3]. The only scientifically sound and Environmental Protection Agency (EPA)-aligned method for destroying the s-triazine ring is high-temperature incineration [4]. Incineration ensures the complete thermal oxidation of the carbon-nitrogen bonds, reducing the compound to elemental gases (CO2, NOx) which are subsequently neutralized by the disposal facility's emission scrubbers.

Step-by-Step Disposal Workflows

Protocol A: Routine Laboratory Waste Segregation

Analytical standards of Trietazine-ethylamino are typically handled either as neat powders or as dilute solutions in organic solvents like Methanol (e.g., 100 µg/mL)[5].

  • State Identification : Determine the physical state and solvent matrix of the waste.

  • Container Selection & Segregation :

    • Solid Waste : Place contaminated consumables (weighing boats, spatulas, pipette tips) and residual neat powder into a sealable, chemically compatible solid hazardous waste container (e.g., an HDPE bucket)[6].

    • Liquid Waste : Because Trietazine-ethylamino is non-halogenated (C11H22N6), direct its solvent solutions into the Non-Halogenated Flammable Waste carboy. Crucial Exception: If the compound was mixed with a halogenated solvent (like Dichloromethane) during a liquid-liquid extraction workflow, the entire mixture must be diverted to the Halogenated Waste stream to prevent explosive or highly toxic reactions during commercial incineration.

  • Labeling : Affix a hazardous waste label immediately upon waste generation. Explicitly state: "Contains Trietazine-ethylamino (CAS 93567-85-2) - Toxic to Aquatic Life" to ensure downstream handlers process it correctly.

Protocol B: Spill Containment and Decontamination

A self-validating safety protocol requires a standardized response to accidental releases.

  • Immediate Isolation : Secure the area. Don appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat. If aerosolized dust is present, an approved particulate respirator is required[7].

  • Containment (Solid) : For spilled neat powder, strictly avoid dry sweeping, which generates inhalable hazardous dust. Gently cover the spill with damp absorbent paper or use a HEPA-filtered vacuum dedicated to chemical spills[8].

  • Containment (Liquid) : For methanolic solutions, apply an inert, non-combustible absorbent material such as vermiculite or sand. Do not use combustible materials like sawdust, which can exacerbate the flammability hazard of the solvent.

  • Collection : Shovel the absorbed mixture into a heavy-duty, sealable hazardous waste container.

  • Secondary Chemical Cleaning : Wash the spill area with a mild alkaline detergent solution. Mechanistic reasoning: s-triazines can undergo partial hydrolysis under alkaline conditions, which helps break down microscopic residues and aids in detoxification[4]. Follow with a DI water wipe-down. Collect all cleaning materials as solid hazardous waste.

Workflow Visualization

The following diagram maps the logical decision tree for Trietazine-ethylamino waste segregation, ensuring that laboratory personnel can rapidly identify the correct disposal pathway.

G Start Trietazine-ethylamino Waste Generation State What is the physical state and matrix of the waste? Start->State Solid Solid / Neat Powder (Contaminated Consumables) State->Solid Powder/Crystals Liquid Liquid Solution (e.g., Methanol Matrix) State->Liquid Solvent Matrix SolidCont Seal in compatible Solid Hazardous Waste container Solid->SolidCont LiquidCont Collect in Non-Halogenated Flammable Waste carboy* Liquid->LiquidCont Label Label: Toxic, Aquatic Hazard CAS: 93567-85-2 SolidCont->Label LiquidCont->Label Incineration High-Temperature Incineration (Approved Facility) Label->Incineration

Caption: Decision tree for Trietazine-ethylamino waste segregation and disposal routing.

References

  • NextSDS. "Trietazine — Chemical Substance Information." NextSDS.[Link]

  • Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides." EPA. [Link]

  • Fisher Scientific. "SAFETY DATA SHEET: 2,4,6-Tri(2-pyridyl)-s-triazine." Fisher Scientific.[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling and Disposal of Trietazine

For Research, Drug Development, and Scientific Professionals This guide provides essential safety and logistical information for the handling and disposal of Trietazine (CAS RN: 1912-26-1), a chloro-s-triazine herbicide....

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Author: BenchChem Technical Support Team. Date: April 2026

For Research, Drug Development, and Scientific Professionals

This guide provides essential safety and logistical information for the handling and disposal of Trietazine (CAS RN: 1912-26-1), a chloro-s-triazine herbicide. As a senior application scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Chemical and Physical Properties of Trietazine

Understanding the fundamental properties of a chemical is the cornerstone of safe handling. Trietazine is a colorless crystalline solid.[1][2][3] Its decomposition upon heating or burning produces toxic and irritating fumes, including hydrogen chloride and nitrogen oxides.[1][2]

PropertyValueSource
Molecular Formula C9H16ClN5[4][5][6]
Molecular Weight 229.71 g/mol [3][4][5][6]
Appearance Colorless crystals[1][2][3]
Melting Point 100-102°C[3][4]
Solubility in Water 20 mg/L at 20°C[3]
Hazard Identification and Risk Assessment

Trietazine is classified as harmful if swallowed and is very toxic to aquatic life.[1][3] While comprehensive human health data is limited, it is crucial to handle this compound with the utmost care.[1][2] The primary routes of exposure are inhalation of dust particles and ingestion.[2] A harmful concentration of airborne particles can be reached quickly when the powdered form is dispersed.[2]

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Environmental Hazard: Very toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[1]

  • Combustion Products: Decomposes on heating, producing toxic fumes such as hydrogen chloride and nitrogen oxides.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of PPE is non-negotiable when handling Trietazine. Studies show that over 90% of chemical exposure occurs through the skin, making dermal protection a priority.[7]

  • Requirement: Chemically resistant gloves are mandatory.

  • Rationale: Hands are the most likely part of the body to come into direct contact with the chemical.

  • Recommended Materials: Nitrile, butyl, or neoprene gloves provide the best protection against pesticide exposure.[7] Never use leather, fabric, or lined gloves as they can absorb and retain the chemical.[7]

  • Best Practice: Regularly inspect gloves for any signs of degradation or punctures.[7] When tasks are completed, remove gloves and wash hands thoroughly with soap and water.

  • Requirement: A long-sleeved lab coat or coveralls. For mixing or handling concentrates, a chemical-resistant apron is recommended.[8][9]

  • Rationale: This protects the skin on the arms and torso from accidental splashes or contamination with the powdered form.

  • Material: For general use, a standard lab coat is sufficient. For tasks with a higher risk of splashing, consider coveralls made from materials like Tyvek.[8]

  • Requirement: Safety glasses with side shields are the minimum requirement.[9] When handling larger quantities or if there is a risk of splashing, chemical splash goggles should be worn.[9]

  • Rationale: Protects the eyes from dust particles and accidental splashes, which can cause irritation.[1]

  • Requirement: A particulate filter respirator may be necessary if there is a risk of inhaling dust, especially when handling the powdered form.[1]

  • Rationale: Prevents the inhalation of airborne particles.[2]

  • Best Practice: Ensure the respirator is properly fitted and the user is trained in its use.

Safe Handling and Operational Plan

A systematic approach to handling Trietazine minimizes the risk of exposure and environmental contamination.

  • Ventilation: Always handle Trietazine in a well-ventilated area.[1][2] For procedures that may generate dust, a chemical fume hood is recommended.

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Have a clear understanding of the procedure to be performed.

  • Dispensing: When weighing or transferring the solid material, do so carefully to minimize dust generation. Using a spatula or scoop is preferable to pouring.

  • Solution Preparation: When preparing solutions, add the solid Trietazine to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.

Decontamination and Disposal Plan

Proper disposal is critical to prevent environmental contamination.[1]

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For powdered spills, carefully sweep the material into a covered container.[1][2] If appropriate, moisten slightly to prevent dusting.[1][2]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: The collected material and any contaminated cleaning supplies must be disposed of as chemical waste according to local regulations.[1]

  • Chemical Waste: All unused Trietazine and solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain.[2]

  • Contaminated Materials: All PPE and other materials that have come into contact with Trietazine should be collected in a designated, sealed waste container for proper disposal.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of working with Trietazine, highlighting critical safety checkpoints.

Trietazine_Workflow Figure 1: Safe Handling Workflow for Trietazine cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Risk Assessment B Don PPE A->B Proceed C Weighing/Dispensing B->C Proceed S1 Correct PPE? B->S1 D Solution Preparation C->D Proceed S2 Fume Hood On? C->S2 E Decontamination D->E Proceed S3 Spill Kit Ready? D->S3 F Doff PPE E->F Proceed G Waste Segregation F->G Proceed H Labeling & Storage G->H Proceed S1->C S2->D S3->E

Figure 1: Safe Handling Workflow for Trietazine

This procedural diagram outlines the critical steps and safety verifications necessary for handling Trietazine, from initial preparation to final disposal.

References

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